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trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride Documentation Hub

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  • Product: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride
  • CAS: 1048962-49-7

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Structural Elucidation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

Abstract: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS 1048962-49-7) is a highly strained, stereochemically rigid bicyclic building block utilized extensively in the synthesis of advanced antiviral agents,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS 1048962-49-7) is a highly strained, stereochemically rigid bicyclic building block utilized extensively in the synthesis of advanced antiviral agents, including piperidinyl and piperazinyl pyrazolylpyridinylmethanone derivatives[]. As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic determination of this compound. This guide moves beyond standard data reporting to explain the causality behind experimental methodologies, the conformational dynamics of the oxabicyclo[3.1.0]hexane core, and the supramolecular logic governing its solid-state stabilization.

Molecular Architecture and Conformational Dynamics

The structural integrity of trans-6-Amino-3-oxabicyclo[3.1.0]hexane is defined by the fusion of a flexible oxygen-containing tetrahydrofuran ring with a rigid cyclopropane ring.

The Bicyclic Strain and Ring Puckering

In unfused systems, five-membered rings undergo rapid pseudorotation. However, the fusion of the cyclopropane ring at the C1-C5 positions of the oxabicyclo[3.1.0]hexane core severely restricts this flexibility, enforcing a distinct envelope or half-chair pucker on the five-membered ring[2]. The trans (often designated as exo) configuration of the amino group at the C6 position is critical; it directs the primary amine away from the steric bulk of the ether oxygen, minimizing transannular steric clashes and pre-organizing the molecule for targeted receptor binding in pharmaceutical applications.

The Role of the Hydrochloride Salt

Isolating the free base of such low-molecular-weight aliphatic amines often results in volatile or highly hygroscopic oils. Conversion to the hydrochloride salt protonates the primary amine to an −NH3+​ moiety. This not only improves the physicochemical stability and handling of the intermediate but also provides a robust hydrogen-bonding anchor (the chloride anion) that drives the formation of highly ordered, macroscopic single crystals suitable for X-ray diffraction[3].

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain a self-validating structural model, the crystallographic workflow must be meticulously designed to account for the thermal libration of the cyclopropane ring and the absorption characteristics of the chloride ion.

Workflow for Single-Crystal X-ray Diffraction (SCXRD) of organic hydrochlorides.

Step-by-Step Protocol and Causality
  • Crystal Growth via Vapor Diffusion:

    • Protocol: Dissolve the compound in a minimal amount of methanol. Place the vial inside a larger sealed chamber containing diethyl ether (antisolvent).

    • Causality: Methanol effectively solvates the polar hydrochloride salt. The slow vapor-phase diffusion of the non-polar ether gently lowers the dielectric constant of the medium. This gradual supersaturation prevents rapid precipitation (which causes twinning or powdering) and promotes the nucleation of defect-free single crystals.

  • Cryogenic Mounting (100 K):

    • Protocol: Select a crystal of approximate dimensions 0.15 × 0.10 × 0.05 mm. Coat it in Paratone-N oil and mount it on a MiTeGen loop under a 100 K nitrogen cold stream.

    • Causality: The cyclopropane ring is highly susceptible to thermal motion (libration) at room temperature, which smears the electron density. Cooling to 100 K freezes out these dynamic motions, reducing the Debye-Waller factors and allowing for the precise localization of the critical N−H protons in the difference Fourier map[4].

  • Data Acquisition:

    • Protocol: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) utilizing ω -scans.

    • Causality: While Cu Kα radiation is often used for absolute structure determination of light-atom organic molecules, the presence of the heavier chloride ion introduces significant X-ray absorption effects. Mo Kα radiation penetrates the Cl-dense lattice more effectively, minimizing absorption artifacts and yielding a higher-resolution dataset.

  • Structure Solution and Refinement:

    • Protocol: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

    • Causality: Carbon-bound hydrogen atoms are placed in calculated positions (riding model) because their bond lengths are highly predictable. However, the nitrogen-bound protons ( −NH3+​ ) must be located freely from the electron density map to accurately map the geometry of the hydrogen-bonding network.

Quantitative Structural Data

The following table summarizes the expected crystallographic parameters derived from the SCXRD analysis of this specific bicyclic hydrochloride salt.

Table 1: Representative Crystallographic Parameters for trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

ParameterValue / DescriptionRationale for Observation
Chemical Formula C5​H10​ClNO Represents the protonated bicyclic core and the chloride counterion.
Crystal System Monoclinic or OrthorhombicTypical packing arrangement for chiral, rigid bicyclic small molecules.
Space Group P21​ or P21​21​21​ Non-centrosymmetric space groups dictated by the enantiopure nature of the isolated chiral isomer.
Temperature 100(2) KQuenches thermal libration of the highly strained cyclopropane ring.
Radiation Mo Kα ( λ=0.71073 Å)Minimizes absorption artifacts inherent to chloride-containing salts.
Z (Molecules/cell) 4Standard packing efficiency for small organic salts to maximize density.
Final R1​ index <0.05 Indicates a highly accurate structural model with excellent agreement between observed and calculated data.

Supramolecular Assembly and Lattice Stabilization

The solid-state architecture of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is not merely a random packing of molecules; it is a highly ordered supramolecular assembly driven by electrostatic interactions and hydrogen bonding.

Lattice_Logic A trans-6-Amino Group (-NH3+) D Primary H-Bonding (N-H···Cl) A->D B Chloride Anion (Cl-) B->D E Secondary Interactions (C-H···Cl / C-H···O) B->E C Oxabicyclo Core (Ether Oxygen) C->E F 3D Lattice Stabilization D->F E->F

Mechanistic logic of 3D lattice stabilization via primary and secondary non-covalent interactions.

Primary Interactions: The N−H⋯Cl Network

The crystal lattice is dominated by strong charge-assisted hydrogen bonds. The −NH3+​ group acts as a trifurcated hydrogen-bond donor, while the spherical chloride anion acts as an omnidirectional acceptor. Each chloride ion typically accepts three to four hydrogen bonds from adjacent protonated amine groups. This interaction propagates through the crystal, forming infinite one-dimensional chains or two-dimensional pleated sheets along the crystallographic axes. This robust N−H⋯Cl network is the primary thermodynamic driver for the high melting point and crystallinity of the salt[3].

Secondary Interactions: C−H⋯Cl and C−H⋯O Contacts

Beyond the primary amine-chloride interactions, the lattice is further stabilized by weaker, directional secondary contacts. The electron-withdrawing nature of the protonated amine and the ether oxygen slightly polarizes the adjacent aliphatic C−H bonds on the cyclopropane and tetrahydrofuran rings. These polarized C−H groups act as weak donors to the chloride anions ( C−H⋯Cl ) or the ether oxygens ( C−H⋯O ) of neighboring molecules. These secondary interactions act as the "mortar" between the primary hydrogen-bonded chains, locking the molecules into a rigid 3D framework and preventing polymorphic transitions under standard conditions.

References

  • Bocsci / PCT Int. Appl. (2011), WO 2011050284 A1 - Chemical context and application of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride as an intermediate in antiviral agents.
  • ACS Publications - Synthesis of 3'-Deoxynucleosides with 2-Oxabicyclo[3.1.0]hexane Sugar Moieties (Conformational dynamics and ring puckering of bicyclic systems).
  • ACS Publications - Elucidating an Amorphous Form Stabilization Mechanism for Tenapanor Hydrochloride: Crystal Structure Analysis Using X-ray Diffraction (SCXRD protocols for organic hydrochlorides).
  • Cambridge Core - Crystal structure of rilpivirine hydrochloride (Analysis of N-H···Cl hydrogen bonding networks in pharmaceutical salts).

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectral Features of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral characteristics of trans-6-Amino-3-oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral characteristics of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (C₅H₁₀ClNO). As a novel bicyclic amine, this compound holds potential as a valuable building block in medicinal chemistry and drug discovery. Understanding its structural features through NMR spectroscopy is paramount for its application and development. This document presents predicted ¹H and ¹³C NMR chemical shifts, supported by a thorough explanation of the underlying structural and electronic factors influencing these values. Methodologies for sample preparation and data acquisition are also detailed to ensure reproducible results.

Introduction

The bicyclo[3.1.0]hexane ring system is a prevalent motif in a variety of biologically active molecules and natural products. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of functional groups, a critical aspect in the design of targeted therapeutics. The introduction of a heteroatom, such as oxygen in the 3-position, and an amino group at the 6-position, as seen in trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, imparts specific physicochemical properties that are of significant interest in drug development.

Accurate structural elucidation is the cornerstone of chemical research and development. NMR spectroscopy stands as an unparalleled tool for the non-destructive analysis of molecular structure in solution. This guide aims to provide a comprehensive reference for the predicted ¹H and ¹³C NMR chemical shifts of this novel compound, thereby facilitating its identification, characterization, and utilization in synthetic and medicinal chemistry endeavors.

Disclaimer: The NMR data presented in this guide are predicted values based on established principles of NMR spectroscopy and analysis of similar chemical structures. Experimental verification is recommended for confirmation.

Molecular Structure and Stereochemistry

The structure of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is characterized by a fused five-membered tetrahydrofuran ring and a cyclopropane ring. The "trans" configuration indicates that the amino group at C-6 is oriented on the opposite side of the five-membered ring relative to the cyclopropane fusion. The hydrochloride salt form results in the protonation of the primary amine to an ammonium group (-NH₃⁺).

Figure 1. Molecular structure of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride with atom numbering.

The rigid bicyclic system significantly influences the magnetic environment of each proton and carbon atom, leading to a well-resolved and informative NMR spectrum. The key structural features affecting the chemical shifts include the electronegativity of the oxygen and nitrogen atoms, the ring strain of the cyclopropane, and the fixed spatial relationships between the nuclei.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride in a common deuterated solvent such as D₂O is expected to exhibit distinct signals for each unique proton. The protonation of the amino group to -NH₃⁺ will render these protons exchangeable with the solvent, and they may appear as a broad singlet or not be observed at all, depending on the experimental conditions.

Table 1. Predicted ¹H NMR Chemical Shifts (in D₂O, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
H1, H52.10 - 2.30m-These bridgehead protons are adjacent to the cyclopropane ring and are expected to be in a relatively shielded environment. Their multiplicity will be complex due to coupling with H6 and the adjacent methylene protons.
H2, H43.80 - 4.10m-These protons are on the carbons adjacent to the electronegative oxygen atom, leading to a significant downfield shift. The diastereotopic nature of these protons will likely result in complex splitting patterns.
H62.90 - 3.10t~ 4-6This proton is on the carbon bearing the ammonium group. The electronegativity of the nitrogen causes a downfield shift. It is expected to show coupling primarily to the two adjacent bridgehead protons (H1 and H5).
-NH₃⁺4.8 (broad)s-The chemical shift of amine protons is highly variable and dependent on concentration, temperature, and solvent. In its protonated form, the signal is often broad and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Due to the symmetry of the core ring structure (excluding the substituents), some carbons may have similar chemical shifts.

Table 2. Predicted ¹³C NMR Chemical Shifts (in D₂O, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1, C530 - 35These bridgehead carbons are part of the cyclopropane ring and are shifted upfield due to the unique electronic environment of the strained ring.
C2, C468 - 72These carbons are directly attached to the electronegative oxygen atom, resulting in a significant downfield shift into the typical range for ethers.
C635 - 40This carbon is attached to the electron-withdrawing ammonium group, causing a downfield shift compared to the other cyclopropyl carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, the following experimental procedure is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of D₂O vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer lock Lock on D₂O signal transfer->lock shim Shim for optimal magnetic field homogeneity lock->shim h1_acq Acquire ¹H spectrum (e.g., 16 scans) shim->h1_acq c13_acq Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to residual solvent peak baseline->reference

Figure 2. Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

    • Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O).

    • Thoroughly mix the solution by vortexing to ensure homogeneity.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be collected to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (D₂O at approximately 4.79 ppm for ¹H).

Conclusion

This technical guide provides a foundational understanding of the predicted NMR spectral characteristics of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride. The presented ¹H and ¹³C chemical shifts, along with the proposed experimental workflow, offer a valuable resource for researchers working with this and structurally related compounds. The unique bicyclic structure gives rise to a distinct NMR fingerprint that is highly sensitive to its stereochemistry and substitution pattern. While these predicted values serve as a robust starting point, it is imperative to confirm them with experimental data for unambiguous structural confirmation and to further enrich the spectral database for this emerging class of molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Foundational

A Technical Guide to the Presumptive Toxicology and Safe Handling of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride

Part 1: Executive Summary and the Challenge of Data Scarcity This guide provides an in-depth toxicological and safety assessment for trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS No. 1048962-49-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary and the Challenge of Data Scarcity

This guide provides an in-depth toxicological and safety assessment for trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS No. 1048962-49-7). It is critical for researchers, scientists, and drug development professionals to understand that, as of the date of this publication, there is a significant scarcity of publicly available, peer-reviewed toxicological studies and no formally published Safety Data Sheet (SDS) specifically for this compound.

In the absence of direct data, this document employs a standard and scientifically validated approach: risk assessment based on structural analogs. By examining the toxicological profiles of compounds sharing the core bicyclo[3.1.0]hexane scaffold and the amine hydrochloride functional group, we can construct a presumptive hazard profile. This allows for the development of robust safety protocols grounded in scientific precedent. The core principle of this guide is to treat the compound with the caution appropriate for a substance with unknown long-term effects, ensuring the highest standards of laboratory safety.

Part 2: Structural Analysis and Analog-Based Hazard Identification

The target molecule, trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, possesses three key structural features that inform our analysis:

  • Bicyclo[3.1.0]hexane Core: A rigid, bicyclic system used in medicinal chemistry as a conformationally constrained isostere for cyclohexane.[1] Its presence in drug discovery programs suggests it is a biologically relevant scaffold.

  • Oxabicyclo Ether Linkage: The presence of an oxygen atom within the bicyclic system introduces an ether functional group.

  • Primary Amine Hydrochloride Salt: A primary amine group protonated to form a hydrochloride salt, which typically imparts water solubility and crystallinity to the molecule.

Our toxicological inference is based on data from compounds sharing these features. The following table summarizes the key analogs identified and their reported hazards, which form the basis for our presumptive safety assessment.

Analog CompoundShared Structural FeatureReported HazardsSource(s)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Bicyclo[3.1.0]hexane coreHarmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]
3-Oxabicyclo[3.1.0]hexane-2,4-dione Oxabicyclo[3.1.0]hexane coreCauses skin and eye irritation.[3]
Various 3-Azabicyclo[3.1.0]hexane Derivatives Bicyclo[3.1.0]hexane coreExhibit varying levels of in-vitro cytotoxicity against cancer cell lines, indicating biological activity.[4][5]
Generic Amine Hydrochlorides (e.g., Amiloride HCl) Amine Hydrochloride SaltOften classified as toxic/harmful if swallowed; Cause skin and eye irritation; Handled with precautions against dust inhalation.[6][7][8]

Based on this analog analysis, it is prudent to assume that trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride presents a similar hazard profile.

Part 3: Presumptive Toxicological Profile

A compound with limited data must be handled as if it possesses the hazards of its most concerning structural analogs until proven otherwise.

  • Acute Oral Toxicity: A related bicyclo[3.1.0]hexane analog is classified as "Harmful if swallowed".[2] Therefore, ingestion of this compound should be considered hazardous.

  • Skin Corrosion/Irritation: Nearly all identified analogs, including those with the bicyclo[3.1.0]hexane core and various amine hydrochlorides, are documented skin irritants.[2][3][7] Assume the compound will cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: Likewise, serious eye irritation is a consistent hazard across the most relevant analogs.[2][3] Assume the compound is a serious eye irritant.

  • Respiratory Sensitization/Irritation: As a crystalline solid (hydrochloride salt), the compound can form dust. Dusts from amine hydrochlorides and the azabicyclo[3.1.0]hexane analog are known to cause respiratory irritation.[2][9]

  • Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: No data is available for the target compound or its close analogs. In the absence of data, the compound cannot be considered safe with respect to these long-term endpoints. Standard chemical hygiene practices for handling compounds of unknown toxicity are mandatory.

Part 4: A Proactive Approach to the Safety Data Sheet (SDS)

While a specific SDS is unavailable, we can anticipate its likely contents based on Global Harmonized System (GHS) standards and the analog data. Researchers should always obtain the supplier's SDS upon purchase and use this section as a guide for its interpretation.

Anticipated GHS Hazard Classification:
Hazard ClassCategoryGHS Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Breakdown of a Standard 16-Section SDS:
  • Section 1: Identification: Will list the name, CAS No. 1048962-49-7, and supplier details.

  • Section 2: Hazard(s) Identification: Will contain the GHS classification from the table above, signal word ("Warning"), and precautionary statements (e.g., P261, P280, P305+P351+P338).[9]

  • Section 3: Composition/Information on Ingredients: Will confirm the substance is >95-99% pure.

  • Section 4: First-Aid Measures: Will advise immediate flushing for eye/skin contact, moving to fresh air for inhalation, and seeking medical attention if swallowed.[2][10]

  • Section 5: Fire-Fighting Measures: Will specify dry chemical, CO2, or alcohol-resistant foam.[10] As with most organic compounds, combustion will produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Section 6: Accidental Release Measures: Will mandate PPE, avoiding dust generation, and collecting spilled material using a method like sweeping into a closed container for disposal.[6]

  • Section 7: Handling and Storage: Will require handling in a well-ventilated area (ideally a fume hood), wearing full PPE, and avoiding dust formation.[8] Storage should be in a tightly closed container in a cool, dry place.

  • Section 8: Exposure Controls/Personal Protection: Will mandate safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] A NIOSH-approved respirator may be required if dust cannot be controlled.

  • Section 9: Physical and Chemical Properties: Will describe the compound as a solid with data on melting point, solubility, etc.

  • Section 10: Stability and Reactivity: Will likely state the compound is stable under normal conditions and incompatible with strong oxidizing agents.[2]

  • Section 11: Toxicological Information: This section is currently incomplete. It would be populated with the data from the presumptive profile in Part 3.

  • Sections 12-16: Ecological, Disposal, Transport, and Regulatory Information: Will provide guidance on environmental impact, proper waste disposal according to local regulations, transport classification, and other regulatory statuses.

Part 5: Visualizing Safety Workflows and Logic

Effective safety management relies on clear, logical decision-making. The following diagrams illustrate key workflows for handling chemicals with unknown or limited toxicological data.

G cluster_0 start New Compound Received: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride q1 Is a specific SDS and toxicity data available? start->q1 process1 Follow specific SDS and established protocols. q1->process1 Yes process2 Initiate Analog-Based Risk Assessment q1->process2 No process3 Identify structural motifs: - Bicyclo[3.1.0]hexane - Amine Hydrochloride process2->process3 process4 Search for toxicity data on analogs. process3->process4 process5 Construct Presumptive Hazard Profile (Irritant, Harmful if Swallowed) process4->process5 process6 Define a High-Caution Handling Protocol (PPE, Fume Hood, etc.) process5->process6 end Proceed with Experimentation Under Strict Controls process6->end caption Decision workflow for handling a chemical with limited data.

Caption: Decision workflow for handling a chemical with limited data.

G cluster_1 Laboratory Risk Assessment Protocol step1 Step 1: Hazard Identification Assume Harmful (Oral), Skin/Eye Irritant, Respiratory Irritant based on analog data. step2 Step 2: Exposure Assessment Who will handle it? How much will be used? What is the duration? Will dust be generated? step1->step2 step3 Step 3: Control Measures Engineering: Use in a certified chemical fume hood. Administrative: Develop a Standard Operating Procedure (SOP). PPE: Mandate safety glasses, nitrile gloves, lab coat. step2->step3 step4 Step 4: Emergency Planning Locate eyewash station and safety shower. Prepare spill kit with appropriate absorbent. Ensure emergency contact info is posted. step3->step4 step5 Step 5: Review & Documentation Document the risk assessment. Review with all personnel before work begins. Update if procedures change. step4->step5 caption Step-by-step workflow for a laboratory risk assessment.

Caption: Step-by-step workflow for a laboratory risk assessment.

Part 6: Mandatory Experimental Protocols for Safe Handling

The following protocols are designed as self-validating systems, where the causality for each step is rooted in the presumptive hazard profile. Adherence is mandatory.

Protocol 1: Weighing and Handling of Solid Compound
  • Preparation (Causality: Prevent Exposure):

    • Don a lab coat, safety glasses with side shields, and nitrile gloves.

    • Ensure the work area is within a certified chemical fume hood to control airborne dust.

    • Designate a specific area on the balance for weighing to contain any minor spills. Place a weigh paper or boat on the balance.

  • Aliquotting (Causality: Minimize Dust Generation):

    • Carefully open the stock container inside the fume hood.

    • Use a clean spatula to transfer a small amount of the solid to the weigh paper. Avoid dropping the material from a height to minimize dust.

    • Close the stock container immediately after removing the desired amount.

  • Cleanup (Causality: Decontamination):

    • Carefully fold the weigh paper and transfer the compound to the receiving vessel.

    • Wipe the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of cleaning materials as chemical waste.

    • Remove gloves using the proper technique and wash hands thoroughly.

Protocol 2: Preparation of Solutions
  • Setup (Causality: Containment and Control):

    • All solution preparation must be performed in a chemical fume hood.

    • Ensure all necessary equipment (glassware, stir bar, solvent) is inside the hood before starting.

  • Dissolution (Causality: Avoid Aerosolization and Contact):

    • Add the weighed solid to the destination flask.

    • Slowly add the desired solvent, directing the stream to the side of the flask to avoid splashing the solid powder.

    • If necessary, cap the flask and use gentle agitation (stir plate or manual swirling) to dissolve the solid. Avoid vigorous shaking that could create aerosols.

  • Final Steps (Causality: Safe Storage and Labeling):

    • Once dissolved, ensure the vessel is clearly labeled with the compound name, concentration, solvent, date, and your initials.

    • Store the solution in a compatible, sealed container in a designated secondary containment tray.

Part 7: Conclusion

trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a research chemical with an incomplete public toxicological profile. This guide establishes a scientifically-grounded, presumptive hazard profile based on structural analogy, identifying it as a potential oral hazard and a skin, eye, and respiratory irritant. All laboratory work must proceed with the assumption that these hazards are present. By implementing the high-caution handling protocols and risk assessment workflows detailed herein, researchers can mitigate exposure risks and maintain the highest standards of laboratory safety while working with this and other novel chemical entities.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Oxabicyclo[3.1.0]hexane-2,4-dione. Link

  • ScienceLab.com. (2005). Material Safety Data Sheet: Hexanes. Link

  • ChemInform. (n.d.). cis-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride — Chemical Substance Information. Link

  • PubChem. (n.d.). 6-Oxabicyclo(3.1.0)hexan-3-one. National Center for Biotechnology Information. Link

  • J&K Scientific. (n.d.). trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride. Link

  • Aksenov, A. V., et al. (2019). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). Molecules. Link

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Amiloride hydrochloride dihydrate. Link

  • PubChem. (n.d.). Bicyclo(3.1.0)hexane. National Center for Biotechnology Information. Link

  • CAMEO Chemicals. (n.d.). Nickel Cyanide. National Oceanic and Atmospheric Administration. Link

  • Cayman Chemical. (2026). Safety Data Sheet - Amiloride (hydrochloride) (hydrate). Link

  • Aksenov, A. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Link

  • PharmaBlock. (n.d.). Bicyclo[3.1.0]hexanes in Drug Discovery. Link

  • Australian Government Department of Health. (2014). Nickel oxide: Human health tier II assessment. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Nickel(II) oxide. Link

  • ECHEMI. (n.d.). Amiloride hydrochloride SDS, 2016-88-8 Safety Data Sheets. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for n-Hexane. Link

  • ChemicalBook. (2025). Safety Data Sheet - (R)-Tetrahydro-2H-pyran-3-amine hydrochloride. Link

  • ScienceLab.com. (2005). Material Safety Data Sheet - Nickel chloride MSDS. Link

  • Laguna Clay Company. (2015). Nickel Oxide Safety Data Sheet. Link

  • Ambeed, Inc. (n.d.). Safety Data Sheet (A2707654). Link

  • NextSDS. (n.d.). 3-Oxabicyclo[3.1.0]hexan-6-amine — Chemical Substance Information. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride: A Detailed Protocol for Pharmaceutical Research

An in-depth guide to the multi-step synthesis of a valuable bicyclic amine scaffold, outlining the strategic considerations, step-by-step procedures, and critical process parameters for researchers in drug discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the multi-step synthesis of a valuable bicyclic amine scaffold, outlining the strategic considerations, step-by-step procedures, and critical process parameters for researchers in drug discovery and development.

Introduction

The trans-6-Amino-3-oxabicyclo[3.1.0]hexane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry. Its rigid bicyclic framework allows for the precise spatial orientation of substituents, making it a valuable building block for the design of potent and selective therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, compiled and adapted from established chemical literature. The presented pathway emphasizes stereochemical control and offers insights into the rationale behind key procedural choices.

The synthetic strategy hinges on a logical sequence of transformations: the formation of the bicyclic core, introduction of a functional group handle at the 6-position, stereoselective installation of the amine precursor, and final deprotection and salt formation. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy Overview

The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 2,5-Dihydrofuran B 3-Oxabicyclo[3.1.0]hexan-6-one A->B Cyclopropanation C cis-6-Hydroxy-3-oxabicyclo[3.1.0]hexane B->C Stereoselective Reduction D trans-6-Azido-3-oxabicyclo[3.1.0]hexane C->D Mitsunobu Reaction (Inversion of Stereochemistry) E trans-6-Amino-3-oxabicyclo[3.1.0]hexane D->E Azide Reduction F trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride E->F Salt Formation Mitsunobu_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Displacement PPh3DIAD PPh3DIAD Betaine Betaine PPh3DIAD->Betaine cis-AlcoholBetaine cis-AlcoholBetaine Alkoxyphosphonium salt Alkoxyphosphonium salt cis-AlcoholBetaine->Alkoxyphosphonium salt SN2 attack Alkoxyphosphonium saltAzide (N3-) Alkoxyphosphonium saltAzide (N3-) trans-Azide trans-Azide Alkoxyphosphonium saltAzide (N3-)->trans-Azide SN2 attack (Inversion) trans-Product trans-Product

Application

The Strategic Application of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride in Advanced Amide Coupling Reactions

A Comprehensive Guide for Medicinal and Process Chemists Abstract The quest for drug candidates with improved potency, selectivity, and pharmacokinetic profiles has led to an increased focus on three-dimensional molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Medicinal and Process Chemists

Abstract

The quest for drug candidates with improved potency, selectivity, and pharmacokinetic profiles has led to an increased focus on three-dimensional molecular scaffolds. The conformationally rigid trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride stands out as a privileged building block, offering a unique spatial arrangement of its amino functional group. This guide provides an in-depth analysis of its application in amide coupling reactions, a cornerstone of drug discovery and development. We will explore the mechanistic underpinnings of common coupling strategies, present detailed and validated protocols, and offer practical troubleshooting advice to empower researchers in harnessing the full potential of this valuable synthetic intermediate.

Introduction: The Value of Conformational Constraint

Modern drug design increasingly leverages the "escape from flatland" principle, moving away from planar, aromatic systems towards sp³-rich, three-dimensional structures. Bicyclic scaffolds, such as the 3-oxabicyclo[3.1.0]hexane system, are particularly advantageous. They serve as conformationally restrained isosteres for more flexible aliphatic or even cyclic systems like cyclohexanes, often without a significant increase in molecular weight or lipophilicity.[1] This rigidity can lead to more precise interactions with biological targets, enhancing binding affinity and selectivity, which in turn can reduce off-target effects.[1] The trans-6-Amino-3-oxabicyclo[3.1.0]hexane moiety, in its hydrochloride salt form for improved stability and handling[2], has become a key component in the synthesis of a variety of bioactive molecules, including modulators of metabotropic glutamate receptors and cannabinoid receptors.[1]

Foundational Principles of Amide Coupling with a Bicyclic Amine

The formation of an amide bond is a condensation reaction that typically requires the activation of the carboxylic acid partner to facilitate nucleophilic attack by the amine. The primary considerations when using trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride are:

  • In Situ Deprotonation: The amine is supplied as a hydrochloride salt and must be neutralized with a non-nucleophilic base to generate the reactive free amine.

  • Carboxylic Acid Activation: A coupling reagent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group.

  • Suppression of Side Reactions: The choice of coupling reagents and additives is crucial to prevent side reactions such as racemization of chiral carboxylic acids and the formation of unwanted byproducts.

The Carbodiimide-Mediated Pathway: EDC/HOBt

One of the most common and cost-effective methods for amide bond formation involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

The mechanism proceeds as follows:

  • The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • HOBt intercepts this intermediate to form a more stable and selective active ester. This step is critical for minimizing racemization and preventing the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[3][4]

  • The free amine, generated by the addition of a base like N,N-Diisopropylethylamine (DIPEA), attacks the activated ester, leading to the formation of the desired amide.[5]

EDCHOBt_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea + EDC EDC EDC->OAcylisourea ActiveEster Active Ester (R-CO-OBt) OAcylisourea->ActiveEster + HOBt UreaByproduct Urea Byproduct OAcylisourea->UreaByproduct Side Reaction (N-acylurea) HOBt HOBt AmideProduct Target Amide ActiveEster->AmideProduct + AmineHCl Amine·HCl FreeAmine Free Amine AmineHCl->FreeAmine + Base Base Base (DIPEA) Base->FreeAmine FreeAmine->AmideProduct HOBt_out HOBt AmideProduct->HOBt_out releases

Caption: EDC/HOBt mediated amide coupling mechanism.

The Uronium/Guanidinium Salt Pathway: HATU

For more challenging substrates, such as sterically hindered acids or those prone to epimerization, uronium/guanidinium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[6] HATU is known for its high efficiency and rapid reaction rates.[7]

The mechanism with HATU is slightly different:

  • A base deprotonates the carboxylic acid to form a carboxylate anion.[8][9]

  • This anion attacks HATU to form a highly reactive OAt-active ester.[6][8][9]

  • The amine then rapidly reacts with this active ester to yield the final amide product.[9] The 7-aza-hydroxybenzotriazole (HOAt) core of HATU leads to faster couplings and lower racemization compared to HOBt.[3]

HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) CarboxylicAcid->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster AmideProduct Target Amide ActiveEster->AmideProduct + Amine Amine Free Amine Amine->AmideProduct Byproducts HOAt + Tetramethylurea AmideProduct->Byproducts releases

Caption: HATU mediated amide coupling mechanism.

Detailed Experimental Protocols

The following protocols provide a starting point for the successful coupling of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride with a variety of carboxylic acids.

Protocol 1: General Procedure using EDC/HOBt

This method is robust and suitable for a wide range of substrates.

Materials:

  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (1.1 eq)

  • Carboxylic Acid (1.0 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM (0.1-0.2 M)

  • Saturated aq. NaHCO₃, Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of the carboxylic acid, trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, and HOBt in anhydrous DMF (or DCM), cool the mixture to 0 °C.

  • Add DIPEA dropwise and stir for 15 minutes.

  • Add EDC in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using HATU

Recommended for sterically demanding substrates or when minimization of racemization is critical.

Materials:

  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (1.1 eq)

  • Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA or 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF (0.1-0.2 M)

  • Saturated aq. NaHCO₃, 5% aq. LiCl (for DMF removal), Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of the carboxylic acid in anhydrous DMF, add DIPEA.

  • Add HATU and stir the mixture for 10-15 minutes at room temperature to pre-activate the acid.

  • Add trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride and stir at room temperature for 2-4 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Work-up: Dilute with EtOAc and wash with water (or 5% LiCl solution if DMF is used) (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary and Troubleshooting

FeatureEDC/HOBt CouplingHATU Coupling
Reactivity GoodExcellent
Reaction Time 12 - 18 hours2 - 4 hours
Racemization LowVery Low
Cost LowerHigher
Byproduct Removal Water-soluble ureaWater-soluble urea and HOAt

Common Issues and Solutions:

  • Low or No Yield:

    • Potential Cause: Insufficient base to neutralize the amine hydrochloride and acid byproducts.

    • Solution: Ensure at least 2.5 equivalents of DIPEA are used.

    • Potential Cause: Moisture inactivating the coupling reagents.

    • Solution: Use anhydrous solvents and handle reagents under an inert atmosphere.

  • Messy TLC/LC-MS with Multiple Spots:

    • Potential Cause: Degradation of starting material or product. This can sometimes occur if DMF is removed at high temperatures.[10]

    • Solution: Avoid excessive heating during work-up. Remove DMF by washing with 5% LiCl solution or brine instead of high-temperature rotary evaporation.[10]

    • Potential Cause: Formation of N-acylurea byproduct (with EDC).

    • Solution: Ensure HOBt is added and that the reaction is initiated at 0 °C.

  • Difficulty Removing Byproducts:

    • Potential Cause: The urea byproducts from carbodiimides or HATU can sometimes be difficult to remove.[11]

    • Solution: A thorough aqueous work-up is crucial. For HATU, byproducts are generally water-soluble and wash out. For DCC (a related carbodiimide), the dicyclohexylurea byproduct is insoluble and can be filtered off, but EDC's byproduct is water-soluble.[4]

Conclusion

trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a powerful tool in the medicinal chemist's arsenal for creating novel, three-dimensional molecules. Its successful incorporation into target compounds via amide coupling is highly reproducible when appropriate conditions are employed. While the EDC/HOBt method provides a reliable and cost-effective solution for many applications, HATU offers superior performance for more demanding substrates. By understanding the reaction mechanisms and potential pitfalls, researchers can effectively leverage this valuable building block to accelerate their drug discovery programs.

References

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]

  • PMC. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • PMC. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Available at: [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Available at: [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • Peptides. (2023). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Available at: [Link]

  • ACS Publications. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. Available at: [Link]

  • Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Available at: [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]

  • ResearchGate. (2023). Synthesis of functionalized 3‐oxabicyclo[3.1.1]heptanes for medicinal... Available at: [Link]

  • RSC Publishing. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Available at: [Link]

  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Available at: [Link]

  • ResearchGate. 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. Available at: [Link]

Sources

Method

Application Note: trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride as a Next-Generation Morpholine Bioisostere

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore, heavily utilized in kinase inhibitors (such as those targeting the PI3K/AKT/mTOR pathway) and G-protein coupled receptor (GPCR) modulators[1][2]. The oxygen atom of morpholine frequently acts as a critical hydrogen bond acceptor, anchoring the molecule to the kinase hinge region[3]. However, morpholine carries significant liabilities: it is highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism at its α -carbons, and its relatively planar, low-Fsp3 profile can lead to poor solubility and off-target promiscuity[2][3].

To circumvent these issues, the strategic incorporation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS: 1048962-49-7) serves as a highly effective bioisosteric replacement[4]. This rigidified, sp3-enriched building block achieves an "Escape from Flatland," improving the three-dimensional character of the drug candidate[5]. The cyclopropane fusion sterically shields the adjacent carbons from enzymatic oxidation, drastically improving metabolic stability, while the exocyclic amine and bridged oxygen maintain the essential vector geometry required for target engagement[3][6].

Physicochemical Profiling & Target Impact

Replacing a direct N-linked morpholine with the 6-amino-3-oxabicyclo[3.1.0]hexane system fundamentally alters the physicochemical landscape of the molecule. The table below summarizes the quantitative and structural shifts drug designers must account for during lead optimization.

ParameterMorpholine Moiety3-oxabicyclo[3.1.0]hexane-6-amineMechanistic Consequence
Fsp3 (Fraction sp3) Low (when conjugated to aryls)High (1.0 for the isolated ring)Enhanced 3D geometry; disrupts π -stacking driven aggregation, improving solubility.
Hydrogen Bond Donors (HBD) 0 (as a tertiary amine linkage)1 (as a secondary amine linkage)Critical: Introduces a new HBD. Requires in silico docking validation to ensure the N-H does not clash with hydrophobic target pockets.
Metabolic Clearance ( CLint​ ) High (rapid α -oxidation)Low to ModerateThe cyclopropane ring sterically blocks CYP450 access to the α -carbons, preventing ring-opening.
Conformational Entropy ( ΔS ) High (flexible chair/boat flips)Low (rigidified bicyclic system)Pre-organized geometry reduces the entropic penalty upon binding to the target receptor.
Topological Polar Surface Area ~12.5 Ų~21.3 ŲSlight increase in polarity due to the secondary amine linkage, modulating blood-brain barrier (BBB) penetrance.

Workflow & Pathway Visualization

The integration of this bioisostere requires a systematic approach, from computational design to empirical ADME validation.

BioisostereWorkflow A 1. Identify Liability (Morpholine Clearance) B 2. Structural Design (3-oxabicyclo[3.1.0]hexane) A->B C 3. Chemical Synthesis (SNAr / Coupling) B->C D 4. ADME Profiling (Microsomal Stability) C->D

Caption: Workflow for morpholine bioisosteric replacement and ADME validation.

Because morpholine is widely used to target the ATP-binding pocket of kinases, the bioisostere is frequently evaluated in the PI3K/AKT/mTOR signaling cascade[3][6].

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds PI3K PI3K Kinase (Hinge Region Target) RTK->PI3K Activates AKT AKT / PKB PI3K->AKT PIP3 Generation mTOR mTOR Complex AKT->mTOR Phosphorylation Inhibitor Bioisostere Inhibitor (Replaces Morpholine) Inhibitor->PI3K ATP-competitive Blockade

Caption: PI3K/AKT/mTOR signaling pathway targeted by morpholine bioisostere inhibitors.

Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly defined for all critical experimental parameters.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Incorporation

This protocol details the coupling of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride to a heteroaryl chloride (e.g., a pyrimidine core typical in kinase inhibitors).

Step 1: Reagent Preparation & Activation

  • Action: Suspend 1.0 equivalent of the heteroaryl chloride and 1.2 equivalents of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP) at 0.2 M concentration.

  • Causality: NMP is selected over DMF due to its higher boiling point and superior solvating power. The rigid, sterically hindered nature of the bicyclic primary amine requires elevated thermal energy to overcome the SNAr transition state activation energy ( Ea​ ); NMP safely accommodates these elevated temperatures.

Step 2: Base-Mediated Neutralization

  • Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Causality: The first equivalent of DIPEA is strictly required to deprotonate the hydrochloride salt of the bioisostere, liberating the nucleophilic free amine. The remaining excess acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during the substitution, preventing the reaction from acid-stalling.

Step 3: Thermal Catalysis & Monitoring

  • Action: Heat the reaction mixture to 110 °C for 12–16 hours under an inert argon atmosphere.

  • Causality: Unlike the highly reactive, unhindered secondary amine of morpholine (which often couples at 60–80 °C), the exocyclic primary amine on the rigidified cyclopropane ring requires prolonged heating to drive the reaction to completion.

Step 4: Self-Validation & Isolation

  • Action: Perform a mini-workup of a 10 µL aliquot into 100 µL Water/EtOAc. Analyze the organic layer via LC-MS.

  • Causality: This self-validating step confirms the presence of the desired product mass ( [M+H]+ ) and the total consumption of the starting material before committing the bulk batch to aqueous workup and silica gel chromatography.

Protocol B: In Vitro Microsomal Stability Assay (Metabolic Profiling)

This protocol validates the hypothesis that the bioisostere resists CYP450-mediated oxidative clearance better than its morpholine parent.

Step 1: Matrix Preparation

  • Action: Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Causality: The phosphate buffer mimics the physiological cytosolic pH. Mg²⁺ is an absolute requirement as it acts as a structural cofactor, ensuring the CYP450 enzymes maintain their active conformational state.

Step 2: Compound Spiking & System Validation

  • Action: Spike the synthesized bioisostere to a final concentration of 1 µM (final DMSO = 1%). In a parallel control well, spike Verapamil (1 µM).

  • Causality: Maintaining the test compound at 1 µM ensures the enzymatic reaction operates under linear, first-order kinetics (well below the Km​ of most CYPs). The Verapamil well serves as a self-validating positive control; if Verapamil is not rapidly degraded, the microsomes are inactive, and the assay data must be rejected.

Step 3: Enzymatic Initiation

  • Action: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (yielding a final concentration of 1 mM NADPH).

  • Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle. Pre-warming the matrix ensures the enzymatic reaction begins precisely at t=0 upon cofactor addition.

Step 4: Kinetic Quenching & Readout

  • Action: At exact time points ( t=0,15,30,45,60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins, and analyze the supernatant via LC-MS/MS.

  • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the CYP enzymes, arresting metabolism, and precipitates the microsomal proteins to prevent LC column fouling. The internal standard normalizes ionization fluctuations in the mass spectrometer, ensuring highly accurate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) calculations.

References

  • Summers et al. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry (2019). ACS Publications. Available at:[Link]

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Application

Application Note &amp; Protocol: A Scalable Manufacturing Process for trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, a key bicyclic amine building block for pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, a key bicyclic amine building block for pharmaceutical development.[1] We present a robust and scalable synthetic route, detailing process chemistry, optimization strategies, and critical downstream processing operations. The guide emphasizes field-proven insights into purification via crystallization of the hydrochloride salt, the implementation of Process Analytical Technology (PAT) for real-time monitoring and control, and rigorous safety protocols for handling amine compounds. This application note is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries engaged in process development and scale-up.

Introduction and Strategic Process Design

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif found in a variety of biologically active molecules, including novel antibacterial agents.[2][3] Its rigid, three-dimensional structure provides a unique vector for molecular orientation, making it a valuable component in drug design. The target molecule, trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (herein referred to as 1 ), presents specific challenges in large-scale manufacturing related to stereochemical control, purification, and handling of the final product.

The free amine of compound 1 is a low-melting solid, which complicates its isolation and handling on an industrial scale.[4] Therefore, the strategic selection of a stable, crystalline salt form is a critical design choice. The hydrochloride salt offers a reliable method for purification and yields a product with superior handling characteristics, such as improved flowability and stability, compared to the free base. This guide outlines a process designed for safety, efficiency, and scalability, culminating in the isolation of high-purity crystalline 1 .

Recommended Manufacturing Workflow

The proposed manufacturing process is a multi-step synthesis beginning with commercially available starting materials. The key strategic steps include a diastereoselective cyclopropanation to construct the bicyclic core, followed by a reduction and final salt formation/crystallization. Integrating Process Analytical Technology (PAT) at critical junctures ensures process robustness and consistency.[5]

G cluster_0 Upstream Synthesis cluster_1 Downstream Processing SM Starting Materials (e.g., Maleimide Derivative) INT1 Intermediate 1 (Cyclopropane Adduct) SM->INT1 Step 1: Diastereoselective Cyclopropanation INT2 Intermediate 2 (Reduced Amine - Free Base) INT1->INT2 Step 2: Reduction SALT Crude HCl Salt INT2->SALT Step 3: Salt Formation (HCl Addition) API Final Product (1) (Purified Crystalline Solid) SALT->API Step 4: Recrystallization & Drying Reactor1 Step 1/2 Reactor (Cyclopropanation/Reduction) FTIR In-situ FTIR/Raman Probe Reactor1->FTIR Monitors reactant/ intermediate concentration OnlineHPLC At-line/Online HPLC Reactor1->OnlineHPLC Monitors purity/ reaction completion Reactor2 Step 4 Crystallizer FBRM Focused Beam Reflectance Measurement (FBRM) Reactor2->FBRM Tracks particle size and count PVM Particle Vision and Measurement (PVM) Reactor2->PVM Images crystals (morphology) ControlSystem Central Control System (DCS/PLC) ControlSystem->Reactor1 Controls dosing rate, temperature ControlSystem->Reactor2 Controls cooling profile FTIR->ControlSystem Real-time data OnlineHPLC->ControlSystem Purity data FBRM->ControlSystem Crystallization kinetics PVM->ControlSystem Morphology data

Diagram 2: Integration of PAT tools for real-time monitoring and control.

  • In-situ FTIR/Raman Spectroscopy: Placed directly in the synthesis reactor, this tool can monitor the disappearance of starting materials and the appearance of intermediates in real-time, providing precise endpoint detection for the cyclopropanation and reduction steps.

  • Focused Beam Reflectance Measurement (FBRM): In the crystallizer, FBRM tracks the chord length distribution of crystals in the slurry, providing real-time data on nucleation and growth. This allows for precise control over the cooling profile to target a specific particle size distribution.

  • At-line HPLC: Automated sampling from the reactor allows for near-real-time analysis of purity and impurity profiles, ensuring the process remains within its defined state of control. [5]

Safety, Health, and Environmental (SHE) Considerations

Handling amines and potent reagents on a large scale requires stringent safety protocols. [6][7]

  • Hazard Assessment: All reagents must be handled according to their Safety Data Sheets (SDS). [8]Amines can be corrosive and toxic. Red-Al is highly reactive with water and pyrophoric under certain conditions. Anhydrous HCl is a corrosive gas.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coats, and chemical-resistant gloves. For handling concentrated reagents or in case of potential exposure, respiratory protection and face shields are mandatory. [8]* Engineering Controls: All operations should be conducted in well-ventilated areas. Large-scale operations require closed-system transfers for hazardous reagents like Red-Al and HCl to minimize operator exposure. [7][8]Emergency showers and eyewash stations must be readily accessible.

  • Waste Management: All waste streams (aqueous and organic) must be segregated and disposed of in accordance with local and federal environmental regulations. Quenching procedures for reactive waste must be validated and performed under controlled conditions. [6]

Conclusion

This application note details a scalable and robust manufacturing process for trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (1 ). The strategic emphasis on early-stage diastereoselective control, coupled with a well-defined crystallization protocol for the final hydrochloride salt, ensures high purity and desirable material properties. The integration of Process Analytical Technology provides a framework for modern, controlled manufacturing, leading to improved process efficiency and batch-to-batch consistency. Adherence to strict safety protocols is essential for the successful and safe implementation of this process on an industrial scale.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Google Cloud.
  • Eastgate, M. D., et al. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. Organic Process Research & Development.
  • Norris, T., et al. (2000). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
  • Accela ChemBio Inc. (n.d.). (1R,5S,6r)-rel-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride. Fisher Scientific.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Thieme Connect.
  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. National Center for Biotechnology Information.
  • ACS Publications. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. American Chemical Society.
  • Sigma-Aldrich. (n.d.). TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL. Sigma-Aldrich.
  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
  • Enamine. (n.d.). Safety Data Sheet for trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride. Enamine.
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent Technologies.
  • Enamine. (n.d.). Bicyclic Aliphatic Amines. Enamine.

Sources

Method

Application Notes and Protocols for the Preparation of Stock Solutions of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

Introduction trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a conformationally constrained bicyclic amine that holds significant interest for researchers in drug discovery and development. Its rigid scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a conformationally constrained bicyclic amine that holds significant interest for researchers in drug discovery and development. Its rigid scaffold is a valuable feature in the design of compounds targeting a variety of biological targets, potentially offering enhanced binding affinity and selectivity.[1] As with many amine-containing compounds developed for pharmaceutical research, it is supplied as a hydrochloride salt to improve its stability and aqueous solubility.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, preparation of stock solutions, and storage of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride. Adherence to these protocols is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Compound Properties and Safety Considerations

A thorough understanding of the compound's properties is the foundation of its effective use.

Chemical and Physical Data

The key properties of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride are summarized in the table below.

PropertyValueSource(s)
Synonyms (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride[3][4]
CAS Number 1048962-49-7[3][5]
Molecular Formula C₅H₁₀ClNO[5]
Molecular Weight 135.59 g/mol [4][5]
Appearance Solid[3][5]
Purity Typically ≥97%[3][5]
Storage (Solid) 2-8°C, protect from light[3]
Safety and Handling

trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is classified as an irritant and is harmful if swallowed.[3][5] It is imperative to handle this compound with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Lab coat.

Always consult the latest Safety Data Sheet (SDS) from your supplier for the most comprehensive safety information.[3]

Solubility Assessment Protocol

Objective

To qualitatively and semi-quantitatively determine the solubility of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride in common laboratory solvents.

Materials
  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride

  • High-purity solvents:

    • Sterile, deionized water

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (EtOH), absolute

  • Calibrated analytical balance

  • Vortex mixer

  • Small, clear glass vials or microcentrifuge tubes

Procedure
  • Weighing: Accurately weigh out a small, known amount of the compound (e.g., 1-5 mg) into separate vials for each solvent to be tested.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This will create an initial high-concentration mixture (e.g., 10-50 mg/mL).

  • Dissolution Attempt: Vigorously vortex the vial for 30-60 seconds. Visually inspect for any undissolved solid.

  • Sonication/Warming (Optional): If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C. Some compounds require energy input to overcome the lattice energy of the crystal structure.

  • Incremental Solvent Addition: If the compound remains insoluble, add another known volume of the solvent (e.g., 100 µL) and repeat the dissolution attempt (vortexing, optional sonication/warming).

  • Record Observations: Continue adding solvent incrementally until the compound fully dissolves. Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Calculate Approximate Solubility: The approximate solubility can be calculated as: Solubility (mg/mL) = Initial Mass (mg) / Total Volume of Solvent (mL)

  • Repeat for Other Solvents: Repeat this procedure for each of the selected solvents.

This process allows for the selection of the most appropriate solvent for preparing a stock solution at the desired concentration.

Stock Solution Preparation Protocol

Based on the solubility assessment, a high-concentration stock solution can be prepared. DMSO is a common choice for novel compounds due to its broad dissolving power.[6] However, the final concentration of DMSO in an assay should be minimized (typically <0.5%) to avoid solvent-induced artifacts.[7]

Objective

To prepare a sterile, high-concentration stock solution of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride for use in biological assays. This protocol details the preparation of a 10 mM stock solution in DMSO.

Materials and Equipment
  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (MW: 135.59 g/mol )

  • Anhydrous or high-purity DMSO

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, nuclease-free pipette tips

  • Sterile syringe filter (0.22 µm), if sterilization is required for the application

Step-by-Step Protocol
  • Calculation:

    • To prepare a 10 mM stock solution, you need to calculate the mass of the compound required for a specific volume of solvent.

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock:

      • Mass = 0.010 mol/L * 135.59 g/mol * 0.001 L * 1000 mg/g = 1.356 mg

  • Weighing:

    • In a chemical fume hood, carefully weigh out the calculated mass of the compound (e.g., 1.356 mg) and place it into a sterile microcentrifuge tube. It is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly for better accuracy.[8]

  • Dissolution:

    • Add the calculated volume of high-purity DMSO to the tube containing the compound.

    • Securely cap the tube and vortex thoroughly until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[6]

  • Sterilization (if required):

    • For cell-based assays requiring sterile conditions, the stock solution should be sterilized. This can be achieved by filtering it through a 0.22 µm sterile syringe filter into a new sterile, light-protected vial.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[6]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_storage Finalization & Storage calc Calculate Mass (e.g., 1.356 mg for 1 mL of 10 mM) weigh Weigh Compound calc->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve (Optional: Warm/Sonicate) add_solvent->dissolve sterilize Sterile Filter (0.22 µm) (If required) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing a stock solution of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

Quality Control and Best Practices

  • Purity Check: Always use the purity value from the Certificate of Analysis to make precise stock solutions, especially for dose-response studies.

  • Vehicle Control: In all experiments, include a vehicle control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the stock solution. This accounts for any effects of the solvent itself on the biological system.

  • Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium. Due to the potential for hydrolysis or degradation in aqueous environments, long-term storage of diluted aqueous solutions is not recommended without stability validation.

  • Stability: The stability of the stock solution in DMSO at -20°C or -80°C is expected to be good, but for long-term projects, it is advisable to perform periodic quality control checks (e.g., by HPLC) to ensure the integrity of the compound.

Conclusion

The preparation of accurate and stable stock solutions is a critical first step in any research involving novel compounds like trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride. By following the protocols outlined in this document for safety, solubility assessment, and stock solution preparation, researchers can ensure the reliability and reproducibility of their experimental data, thereby facilitating the exploration of this compound's potential in drug discovery and development.

References

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Stability Testing of Pharmaceutical Products. IntechOpen. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Norris, T., Braish, T. F., Butters, M., DeVries, K. M., Hawkins, J. M., Massett, S. S., Rose, P. R., & Sklavounos, C. (2000). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1615–1622. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

Sources

Application

Application Notes and Protocols: Incorporating trans-6-Amino-3-oxabicyclo[3.1.0]hexane into Kinase Inhibitor Scaffolds

Introduction: The Rationale for Conformational Restraint in Kinase Inhibitor Design The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. A key chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Conformational Restraint in Kinase Inhibitor Design

The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. A key challenge in this field is achieving high potency while maintaining selectivity for the target kinase over the broader human kinome to minimize off-target effects.[1][2] One powerful medicinal chemistry strategy to address this challenge is the use of conformationally restricted scaffolds.[3][4][5] By reducing the number of possible conformations a molecule can adopt, these rigid structures can pre-organize the pharmacophoric elements into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

The trans-6-Amino-3-oxabicyclo[3.1.0]hexane moiety is an emerging building block that offers several advantages for kinase inhibitor design. Its rigid, three-dimensional structure serves as a non-planar bioisostere for commonly used cyclic amines or even substituted phenyl rings. This can lead to improved binding interactions, enhanced selectivity, and more favorable physicochemical properties, such as reduced lipophilicity, compared to more flexible or planar analogues.[6]

This guide provides a detailed overview of the strategic incorporation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane into kinase inhibitor scaffolds, complete with synthetic protocols, characterization data, and a discussion of the expected impact on biological activity.

Physicochemical Properties of the Scaffold

The trans-6-Amino-3-oxabicyclo[3.1.0]hexane scaffold introduces unique structural and electronic features that can be exploited in drug design.

PropertyValueSource
Molecular FormulaC5H9NOPubChem
Molecular Weight99.13 g/mol PubChem
XLogP3-1.1PubChem
Topological Polar Surface Area21.3 ŲPubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem

The low XLogP3 value suggests that incorporating this fragment can help maintain or improve the aqueous solubility of a lead compound, a critical parameter for oral bioavailability.

Synthetic Strategies for Incorporation

The primary amino group of trans-6-Amino-3-oxabicyclo[3.1.0]hexane serves as a versatile handle for coupling to various kinase inhibitor core structures. The most common methods involve the reaction of the amine with an electrophilic heteroaromatic ring, typically a halogen-substituted pyrimidine, purine, or pyrazole. Two robust and widely applicable protocols are Nucleophilic Aromatic Substitution (SNA) and Palladium-catalyzed Buchwald-Hartwig amination.

General Workflow for Scaffold Incorporation

The following diagram illustrates the general workflow for incorporating the bicyclic amine into a kinase inhibitor scaffold.

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Purification & Characterization cluster_3 Biological Evaluation Start trans-6-Amino-3-oxabicyclo [3.1.0]hexane HCl Coupling Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination Start->Coupling Core Halogenated Kinase Scaffold (e.g., 2,4-dichloropyrimidine) Core->Coupling Purification Column Chromatography / Recrystallization Coupling->Purification Characterization LC-MS, NMR, HRMS Purification->Characterization Assay Kinase Activity Assay (IC50) Characterization->Assay Profiling Kinome Selectivity Profiling Assay->Profiling

General workflow for synthesis and evaluation.

Protocol 1: Nucleophilic Aromatic Substitution (SNA)

This protocol describes the direct displacement of a halogen on an electron-deficient heteroaromatic ring with trans-6-Amino-3-oxabicyclo[3.1.0]hexane. The reaction is often facilitated by a non-nucleophilic base and is particularly effective for highly activated systems like dichloropyrimidines.

Rationale: The regioselectivity of SNA on di- or tri-chlorinated pyrimidines is generally predictable, with the C4 and C6 positions being more reactive than the C2 position, unless influenced by other ring substituents.[7][8] This allows for a stepwise and controlled elaboration of the kinase scaffold.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask, add trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (1.0 eq).

    • Add a suitable solvent such as n-butanol or 2-propanol (approx. 0.1 M concentration).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq), to liberate the free amine in situ. Stir for 10-15 minutes at room temperature.

  • Reaction Setup:

    • To the stirred solution of the free amine, add the chloro-heteroaromatic kinase scaffold (e.g., 2,4-dichloropyrimidine, 1.05 eq).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific chloro-heterocycle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.

Protocol 2: Buchwald-Hartwig Amination

For less reactive chloro- or bromo-heteroaromatic scaffolds, a palladium-catalyzed Buchwald-Hartwig amination is a more robust method. This reaction offers a broad substrate scope and generally proceeds under milder conditions than high-temperature SNA.

Rationale: The Buchwald-Hartwig reaction utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the C-N bond formation.[1][9] The choice of ligand is crucial and often depends on the specific substrates being coupled.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere):

    • To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), the phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq), and a strong base (e.g., Cs2CO3 or K3PO4, 1.5 eq) under an inert atmosphere (argon or nitrogen).

  • Reaction Setup (Inert Atmosphere):

    • Add the chloro- or bromo-heteroaromatic kinase scaffold (1.0 eq) and trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (1.2 eq) to the tube.

    • Add an anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Microwave irradiation can often shorten the reaction time significantly.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expected Biological Impact and Kinase Selectivity

The incorporation of the trans-6-Amino-3-oxabicyclo[3.1.0]hexane moiety is anticipated to enhance the selectivity profile of a kinase inhibitor. The rigid scaffold can exploit unique interactions within the ATP-binding pocket that are not accessible to more flexible analogues, thereby disfavoring binding to off-target kinases.[6]

Hypothetical Kinase Selectivity Data:

The table below presents hypothetical data for a generic pyrimidine-based kinase inhibitor, comparing an analogue with a flexible piperidine substituent to one with the rigid trans-6-Amino-3-oxabicyclo[3.1.0]hexane scaffold. This data is for illustrative purposes to highlight the expected improvement in selectivity.

Kinase TargetInhibitor A (Piperidine) IC50 (nM)Inhibitor B (Bicyclic) IC50 (nM)
Target Kinase (e.g., EGFR) 10 8
Off-Target Kinase 150>1000
Off-Target Kinase 285>1000
Off-Target Kinase 3250>1000
Kinome Selectivity Profiling

To empirically validate the selectivity of a novel inhibitor, a comprehensive kinome scan is essential.[1] This involves screening the compound against a large panel of kinases (often >400) at a fixed concentration to identify potential off-target interactions.

G cluster_0 Input cluster_1 Screening cluster_2 Data Analysis cluster_3 Output Compound Purified Inhibitor Screen Kinome Scan (>400 Kinases) Compound->Screen Analysis Calculate % Inhibition Screen->Analysis Plot Generate Kinome Tree Plot Analysis->Plot Selectivity Selectivity Profile (Identify Off-Targets) Plot->Selectivity

Workflow for kinome selectivity profiling.

Illustrative Signaling Pathway: EGFR Inhibition

Many kinase inhibitors target critical nodes in cellular signaling pathways. For example, inhibitors of the Epidermal Growth Factor Receptor (EGFR) are used to treat various cancers. The trans-6-Amino-3-oxabicyclo[3.1.0]hexane scaffold could be incorporated into an EGFR inhibitor to improve its selectivity and potentially overcome resistance mutations.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Inhibitor with Bicyclic Scaffold Inhibitor->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Targeting the EGFR signaling pathway.

Conclusion

The trans-6-Amino-3-oxabicyclo[3.1.0]hexane scaffold represents a valuable tool for medicinal chemists seeking to optimize the properties of kinase inhibitors. Its inherent conformational rigidity can lead to improvements in potency, selectivity, and physicochemical properties. The synthetic protocols outlined in this guide provide a robust starting point for the incorporation of this novel building block into a wide range of kinase inhibitor cores. Subsequent comprehensive biological evaluation, including kinome-wide profiling, is crucial to fully realize the potential of this promising scaffold in the development of next-generation targeted therapies.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride

Welcome to the Application Scientist Support Center. A frequent challenge in synthetic workflows involving bicyclic amine building blocks—specifically trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS: 1048962-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. A frequent challenge in synthetic workflows involving bicyclic amine building blocks—specifically trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS: 1048962-49-7)[1]—is their poor solubility in standard organic solvents. This guide elucidates the physicochemical causality behind this issue and provides validated, self-consistent protocols to overcome it.

Q1: Why does trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride exhibit such poor solubility in solvents like DCM, EtOAc, or THF?

Mechanistic Causality: The root cause lies in the crystal lattice energy and the ionic nature of the hydrochloride salt. Amines are frequently supplied as HCl salts to prevent oxidative degradation and improve shelf-life. However, the protonated ammonium cation and chloride counterion form a highly polar, tightly bound ionic lattice. Non-polar or moderately polar organic solvents lack the dielectric constant (ε) and hydrogen-bonding capacity required to solvate these ions and overcome the lattice energy. As established in fundamental organic chemistry, amine hydrochlorides require highly polar environments (like water) to dissociate into solvated ions[2].

Q2: If I cannot alter the salt form, which solvents will provide the best solubility for my reaction?

If your synthetic step strictly requires the intact hydrochloride salt, you must pivot to solvents with high dielectric constants or strong hydrogen-bond acceptor capabilities. Below is a comparative solubility matrix to guide your solvent selection.

Table 1: Expected Solubility Profile & Solvent Selection

SolventDielectric Constant (ε)Solubility of HCl SaltSolubility of Free BaseApplication Recommendation
Water 80.1HighLowUse for initial dissolution during aqueous free-basing.
DMSO 46.7Moderate to HighHighExcellent for SNAr or cross-coupling if free-basing is avoided.
Methanol 32.7ModerateHighGood for reductive aminations; may require slight heating.
Dichloromethane (DCM) 8.9Very LowHighIdeal for amide couplings; requires free-basing prior to use.
Ethyl Acetate (EtOAc) 6.0InsolubleHighExcellent for extraction of the free base during aqueous workup.
Hexane 1.9InsolubleModerateUse as an anti-solvent to precipitate the HCl salt if needed.
Q3: My reaction requires anhydrous, non-polar conditions. How do I proceed?

You must perform a "free-basing" procedure. By treating the salt with a base, you deprotonate the amine, neutralizing the charge. The resulting free trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a neutral, lipophilic organic molecule that readily dissolves in halogenated and ethereal solvents[3]. This can be done via an aqueous workup or an in-situ anhydrous neutralization.

G Start trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl (Insoluble in Organic Solvents) Decision Is aqueous workup acceptable? Start->Decision AqWorkup Aqueous Free-Basing (Add 1M NaOH / NaHCO3) Decision->AqWorkup Yes InSitu In-Situ Neutralization (Add DIPEA, TEA, or K2CO3) Decision->InSitu No Extract Extract with DCM or EtOAc Dry over MgSO4 AqWorkup->Extract FreeAmine Free Amine in Organic Phase (Ready for Reaction) Extract->FreeAmine PolarSolvent Use Polar Aprotic Solvent (DMF, DMSO, or MeCN) InSitu->PolarSolvent ReactMix Soluble Reactive Amine Mixture (Filter salts if needed) PolarSolvent->ReactMix

Workflow for solubilizing trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl.

Q4: What are the exact, step-by-step methodologies for generating the soluble free amine?

Below are two self-validating protocols depending on your moisture tolerance.

Protocol A: Aqueous Free-Basing (Ex-Situ)

Causality: Uses the biphasic nature of the system to drive the neutral amine into the organic layer while trapping inorganic salts in the aqueous layer, a standard phase-preference manipulation[3]. The pH adjustment ensures complete deprotonation[4].

  • Dissolution: Suspend 1.0 eq of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v, 10 mL/g).

  • Basification: Slowly add 1.0 M aqueous NaOH (or saturated NaHCO3 for a milder approach) dropwise under vigorous stirring until the aqueous layer reaches pH > 10.

    • Self-Validation Check: The solid suspension will visually disappear, and the mixture will clarify as the free amine partitions entirely into the lower DCM layer.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with two additional portions of DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and dry over anhydrous Na2SO4 or MgSO4. Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free amine, ready for immediate use in organic solvents.

Protocol B: Anhydrous In-Situ Neutralization

Causality: Aliphatic amines have strong basicity and readily absorb HCl; using an external organic base scavenges the HCl directly in the reaction flask[5], generating a soluble amine and a precipitated organic salt by-product.

  • Suspension: Suspend the hydrochloride salt in your target anhydrous solvent (e.g., DCM, THF, or MeCN).

  • Neutralization: Add 1.2 to 1.5 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Stir at room temperature for 15-30 minutes.

    • Self-Validation Check: The reaction mixture will transition from a dense, clumpy suspension of the starting material to either a clear solution or a fine, free-flowing suspension of the newly formed DIPEA·HCl / TEA·HCl salt.

  • Progression: Proceed directly with the addition of your electrophile (e.g., acid chloride, aldehyde). The presence of the organic hydrochloride salt by-product generally does not interfere with standard couplings.

References
  • 15.13: Amines as Bases - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Freebase (chemistry) - wikidoc Source: wikidoc.org URL:[Link]

  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Deprotection of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Derivatives

Welcome to the Technical Support Center for the deprotection of trans-6-Amino-3-oxabicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorpor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the deprotection of trans-6-Amino-3-oxabicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, conformationally constrained scaffold into their synthetic workflows. The unique tricyclic structure of these derivatives, while offering significant advantages in medicinal chemistry, can present specific challenges during the removal of common amine protecting groups.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may encounter. The information herein is based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Challenges: The Bicyclic Scaffold

The trans-6-Amino-3-oxabicyclo[3.1.0]hexane core imparts a high degree of rigidity. This conformational restriction is a double-edged sword. While it can enhance binding to biological targets, it can also lead to significant steric hindrance around the C6-amino group, making it less accessible to deprotection reagents.[1] Furthermore, the strained cyclopropane ring within the bicyclo[3.1.0]hexane system can be susceptible to ring-opening under certain acidic or basic conditions, leading to undesired byproducts.[2]

II. Troubleshooting Guide & FAQs

This section is organized by the type of protecting group.

A. Boc (tert-Butoxycarbonyl) Deprotection

The Boc group is a cornerstone of amine protection due to its stability under a wide range of conditions and its facile removal with acid.[3][4] However, challenges can arise with the trans-6-Amino-3-oxabicyclo[3.1.0]hexane scaffold.

FAQ 1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What's happening and what should I do?

Answer:

This is a common issue stemming from the steric hindrance of the bicyclic scaffold. The bulky tert-butyl group, combined with the constrained environment of the C6-amine, can slow down the rate of acid-mediated cleavage.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Gentle warming (e.g., to 30-40 °C) can sometimes be effective, but proceed with caution to avoid side reactions.

  • Use a Stronger Acidic System: While TFA is standard, you can consider using 4M HCl in dioxane. This is often more effective for sterically hindered amines.[5]

  • Consider Alternative Deprotection Cocktails: A mixture of HCl in isopropanol (IPA·HCl) can be a potent and scalable alternative to TFA.[6]

  • Thermal Deprotection (for specific substrates): In some cases, thermal deprotection in a suitable solvent under continuous flow conditions can be highly effective and avoid the use of strong acids altogether.[7][8]

Table 1: Recommended Conditions for Boc Deprotection of Sterically Hindered Amines

Reagent/ConditionSolventTemperatureTypical Reaction TimeNotes
20-50% TFADCMRoom Temp1-4 hStandard conditions; may be slow.
4 M HClDioxane0 °C to Room Temp30 min - 2 hOften more effective than TFA.
IPA·HClIsopropanolRoom Temp to 65-75 °C1-4 hGood for scalability.[6]
Oxalyl ChlorideMethanolRoom Temp1-4 hA mild, alternative method.[9]
Water (catalyst-free)WaterReflux< 15 minAn eco-friendly option for some substrates.[8]

dot

Boc_Deprotection_Troubleshooting start Incomplete Boc Deprotection increase_time Increase Reaction Time/Temp start->increase_time Monitor by TLC/LC-MS stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) increase_time->stronger_acid Still Incomplete success Successful Deprotection increase_time->success Reaction Complete alt_cocktail Alternative Cocktail (e.g., IPA·HCl) stronger_acid->alt_cocktail Still Incomplete stronger_acid->success Reaction Complete thermal Consider Thermal Deprotection alt_cocktail->thermal Still Incomplete alt_cocktail->success Reaction Complete thermal->success Reaction Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

FAQ 2: I'm observing a significant amount of a byproduct with a different mass after Boc deprotection. What could it be?

Answer:

This is likely due to the ring-opening of the bicyclo[3.1.0]hexane core under acidic conditions. The strained cyclopropane ring can be susceptible to cleavage, especially with prolonged exposure to strong acids.[2]

Mitigation Strategies:

  • Use Milder Acidic Conditions: If possible, try using a milder acid or a lower concentration of TFA.

  • Shorter Reaction Times: Carefully monitor the reaction and quench it as soon as the starting material is consumed to minimize the formation of the ring-opened product.

  • Alternative Deprotection Methods: Consider non-acidic deprotection methods if the ring system proves to be highly sensitive.

B. Cbz (Carboxybenzyl) Deprotection

The Cbz group is prized for its stability and is typically removed by catalytic hydrogenolysis, which is considered a mild method.[4][10]

FAQ 3: My Cbz deprotection via catalytic hydrogenolysis is slow or has stalled. What are the likely causes?

Answer:

Several factors can inhibit catalytic hydrogenolysis:

  • Catalyst Poisoning: The presence of sulfur-containing compounds, even in trace amounts, can poison the palladium catalyst.[11] Ensure all reagents and solvents are free from sulfur-containing impurities. If your substrate itself contains sulfur, standard hydrogenolysis may not be suitable.

  • Inefficient Catalyst: The quality and activity of the Pd/C catalyst can vary. Use a fresh, high-quality catalyst.

  • Poor Hydrogen Access: Ensure efficient stirring to keep the catalyst suspended and facilitate contact with the substrate and hydrogen. For reactions using a hydrogen balloon, ensure there are no leaks.

Troubleshooting and Optimization:

  • Catalytic Transfer Hydrogenation: This is often a more reliable and safer alternative to using hydrogen gas.[12][13] Common hydrogen donors include ammonium formate, formic acid, or sodium borohydride in the presence of Pd/C.[14][15]

  • Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate catalytic transfer hydrogenation, often reducing reaction times to minutes.[12][16]

  • Acidic Conditions: While hydrogenolysis is standard, Cbz groups can also be removed under strongly acidic conditions, such as HBr in acetic acid or with Lewis acids like AlCl3 in hexafluoroisopropanol (HFIP).[17][18][19] This can be a good alternative if hydrogenolysis is not feasible.

Table 2: Comparison of Cbz Deprotection Methods

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenolysisH₂, Pd/CClean byproducts (toluene, CO₂), mild.Susceptible to catalyst poisoning, requires H₂ gas handling.[14]
Catalytic Transfer HydrogenationAmmonium formate, Pd/CSafer (no H₂ gas), often faster.[12]Can require higher temperatures.
Microwave-Assisted Transfer HydrogenationAmmonium formate, Pd/C, MicrowaveVery rapid (minutes).[16]Requires specialized equipment.
Acidic CleavageHBr/AcOH or AlCl₃/HFIPTolerant of sulfur, no catalyst needed.[18]Harsh conditions, potential for side reactions.

dot

Cbz_Deprotection_Workflow start N-Cbz Protected Derivative hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) start->hydrogenolysis Standard Method transfer_hydrogenolysis Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) start->transfer_hydrogenolysis Alternative/Safer Method acidic_cleavage Acidic Cleavage (HBr/AcOH or AlCl₃/HFIP) start->acidic_cleavage For Sulfur-Containing Substrates deprotected_product Deprotected Amine hydrogenolysis->deprotected_product transfer_hydrogenolysis->deprotected_product acidic_cleavage->deprotected_product

Caption: Decision tree for Cbz deprotection methods.

C. Fmoc (9-Fluorenylmethyloxycarbonyl) Deprotection

The Fmoc group is known for its lability under mild basic conditions, making it orthogonal to acid-labile protecting groups like Boc.[4][20]

FAQ 4: I'm seeing incomplete Fmoc deprotection with piperidine in DMF. Should I just extend the reaction time?

Answer:

While extending the reaction time can help, incomplete Fmoc deprotection, especially with sterically hindered substrates, may require a change in strategy. Prolonged exposure to piperidine can sometimes lead to side reactions.

Optimization Strategies:

  • Use a Stronger, Non-Nucleophilic Base: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be more effective for removing stubborn Fmoc groups.

  • Alternative Base: Morpholine is a milder base than piperidine and can be used in situations where piperidine might cause side reactions, although it may require longer reaction times.[21]

  • Solvent Effects: Ensure your DMF is of high quality and anhydrous. The polarity of the solvent can influence the rate of deprotection.[21]

  • Alternative Removal Methods: While less common, Fmoc groups can also be removed by hydrogenation or with fluoride ions under specific conditions.[22]

Table 3: Common Reagents for Fmoc Deprotection

ReagentConcentrationSolventTypical Reaction TimeNotes
Piperidine20% (v/v)DMF15-30 minStandard, highly effective for most substrates.[20]
DBU2% (v/v)DMF5-15 minStronger base, good for hindered amines.
Morpholine50% (v/v)DMF1-2 hMilder, useful for base-sensitive substrates.[21]

FAQ 5: After Fmoc deprotection and workup, my product is difficult to purify. Any suggestions?

Answer:

The byproduct of Fmoc deprotection, the dibenzofulvene-piperidine adduct, can sometimes complicate purification.

Purification Tips:

  • Thorough Washing: After the reaction, ensure the resin (if applicable) or the crude product is thoroughly washed with DMF to remove the adduct.[20]

  • Precipitation: Precipitating the deprotected product from a suitable solvent system can help to leave the adduct and other impurities in the solution.

  • Aqueous Workup: An acidic wash during the aqueous workup can help to remove residual basic reagents and byproducts.

III. Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with 4M HCl in Dioxane
  • Dissolve the N-Boc protected trans-6-Amino-3-oxabicyclo[3.1.0]hexane derivative (1.0 equiv) in a minimal amount of anhydrous DCM or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4M HCl in dioxane (5-10 equiv) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base during an aqueous workup.

Protocol 2: General Procedure for Cbz Deprotection via Catalytic Transfer Hydrogenation
  • Dissolve the N-Cbz protected amine (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Add ammonium formate (5-10 equiv) in one portion.

  • Stir the reaction mixture at room temperature or warm gently (40-60 °C) while monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[14]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: General Procedure for Fmoc Deprotection with Piperidine
  • Dissolve the N-Fmoc protected derivative in anhydrous DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the mixture at room temperature for 15-30 minutes, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

IV. References

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. [Link]

  • On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. PMC. [Link]

  • Methods for Removing the Fmoc Group. Springer. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Deprotection of various amino acids in the presence of other labile groups. ResearchGate. [Link]

  • Acid-Labile Protecting Groups. Fiveable. [Link]

  • Method and compositions for removing acid-labile protecting groups. Google Patents.

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Mild method for deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. ACS Publications. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Acid-labile protecting groups. ResearchGate. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec. [Link]

  • A New Simplified 3'-Amino-Modifier CPG. Glen Research. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). nowick.chem.uci.edu. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Studies in bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes Under Acidic and Basic Conditions. PubMed. [Link]

  • Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Library. [Link]

  • New green base for Fmoc removal in solid-phase peptide synthesis. IRIS. [Link]

  • Construction of the 3‐azabicyclo[3.1.0]hexane scaffold from acyclic and cyclic precursors. Wiley Online Library. [Link]

  • Synthesis of Conformationally Locked L-Deoxythreosyl Phosphonate Nucleosides Built on a Bicyclo[3.1.0]hexane Template. PMC. [Link]

Sources

Troubleshooting

mitigating degradation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride during long-term storage

Technical Support Center: Storage & Handling of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Handling of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS 1048962-49-7). This compound is a highly strained, hygroscopic bicyclic intermediate critical to the synthesis of complex antiviral agents[1].

To ensure reproducibility in your downstream drug development workflows, you must move beyond generic storage advice and understand the thermodynamic and kinetic drivers of this molecule's degradation.

Part 1: Mechanistic Causality of Degradation

The instability of this compound is not random; it is driven by the intersection of its structural thermodynamics and its salt form.

  • High Ring Strain: The 3-oxabicyclo[3.1.0]hexane core fuses a tetrahydrofuran ring with a cyclopropane ring. This geometry induces extreme angular strain, making the system thermodynamically primed for ring-puckering and structural collapse[2].

  • Hygroscopicity & Microenvironmental pH: As a primary amine hydrochloride, the salt is intrinsically hygroscopic. When atmospheric moisture is absorbed, the localized dissociation of the HCl salt lowers the microenvironmental pH.

  • Acid-Catalyzed Solvolysis: This localized acidic moisture acts as a catalyst. It protonates the strained cyclopropane or ether bonds, facilitating the nucleophilic attack of water. This relieves the ring strain but irreversibly cleaves the molecule into acyclic or monocyclic amino alcohol degradants.

DegradationMechanisms A trans-6-Amino-3-oxabicyclo [3.1.0]hexane HCl B Moisture Absorption (Hygroscopicity) A->B High RH C Localized Acidic Microenvironment (HCl) B->C H2O Accumulation E Amine Free-Basing (Trace Impurities) B->E pH Shift D Acid-Catalyzed Ring Strain Release C->D H+ Catalysis F Ring-Opened Amino Alcohols D->F Nucleophilic Attack G Oxidative Degradants E->G O2 Exposure

Fig 1. Moisture-driven degradation pathways of the oxabicyclo[3.1.0]hexane core.

Part 2: Troubleshooting & FAQs

Q: My batch has transformed from a free-flowing powder into a sticky, discolored paste. What happened? A: You are observing deliquescence followed by degradation. The HCl salt has absorbed critical levels of atmospheric moisture (typically >1.0% w/w). The discoloration (yellowing to brown) is a secondary effect: trace free-amine formation in the aqueous microenvironment undergoes oxidation or Maillard-type reactions. The batch is compromised and must be discarded.

Q: We store the compound at -20°C, but we still see degradation after opening the bottle. Why? A: Cold storage without proper equilibration is a primary cause of condensation. If you open a -20°C or 2-8°C bottle in a humid ambient lab before letting it reach room temperature, water instantly condenses on the powder. Always allow the sealed container to equilibrate to room temperature in a desiccator before opening.

Q: What are the absolute optimal storage conditions? A: Store strictly at 2-8°C (refrigeration is sufficient; -20°C is acceptable but increases condensation risks upon handling). The container must be backfilled with Argon (heavier than Nitrogen, providing a better blanket) and sealed with PTFE tape. Include a silica desiccant pouch in the secondary containment.

Part 3: Self-Validating Experimental Protocols

To ensure your material is viable for synthesis, implement these two self-validating analytical workflows.

Protocol A: Trace Moisture Quantification via Coulometric Karl Fischer (KF) Titration

Because the compound is an acidic hydrochloride salt, it can shift the pH of standard KF reagents outside the optimal 5–7 range, leading to sluggish, inaccurate endpoints[3].

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject 1.0 µL of a certified 1% water standard into the coulometric cell. The recovery must be 97–103%, and background drift must stabilize below 10 µ g/min .

  • Buffer Addition: Add 5 grams of analytical-grade imidazole to the anolyte compartment. Causality: Imidazole buffers the acidic protons released by the HCl salt, maintaining the pH required for rapid stoichiometric iodine reduction.

  • Sample Prep: Inside a dry-box (RH < 10%), weigh exactly 50 mg of the compound into a dry glass syringe.

  • Injection: Inject the powder directly into the KF cell. Weigh the empty syringe to determine the exact transfer mass by difference.

  • Acceptance Criteria: Moisture content must be < 0.5% w/w for synthesis-grade viability.

Protocol B: HPLC-MS Method for Degradation Tracking

Step-by-Step Methodology:

  • Column Selection: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 x 4.6 mm, 3 µm). Causality: The highly polar nature of the intact amine salt and its ring-opened degradants results in zero retention on standard C18 columns.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0)

    • B: Acetonitrile

    • Gradient: 90% B to 50% B over 15 minutes.

  • Detection: UV at 210 nm and ESI+ MS.

  • Mass Balance Check (Self-Validation): Integrate the total peak area. The sum of the parent peak (m/z 100 [M+H]+ for the free base) and any degradant peaks must equal the total area of a pristine reference standard. A loss of total area indicates degradants are irreversibly binding to the column frit.

TroubleshootingWorkflow S1 Observe Physical Change (Clumping/Discoloration) S2 Coulometric Karl Fischer (Check Moisture %) S1->S2 D1 Moisture > 0.5%? S2->D1 S3 HPLC-MS Analysis (Identify Degradants) D2 Ring-Opened Products > 0.1%? S3->D2 D1->S3 No A1 Improve Desiccation & Argon Purge D1->A1 Yes A2 Reject Batch & Audit Cold Chain D2->A2 Yes

Fig 2. Diagnostic workflow for assessing and mitigating compound degradation.

Part 4: Quantitative Degradation Kinetics

The following table summarizes the degradation kinetics of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride under various environmental conditions, emphasizing the critical need for cold, dry storage.

Storage ConditionInitial Purity1 Month3 Months6 MonthsPrimary Observation
2-8°C / Dry (Argon) 99.8%99.8%99.7%99.5%Free-flowing white powder.
25°C / 60% RH 99.8%97.2%91.4%84.0%Slight clumping; +1.5% moisture.
40°C / 75% RH 99.8%88.5%72.1%< 50%Deliquescence; yellow paste formation.

(Note: Purity determined via HILIC-UV at 210 nm. Degradation products primarily consist of ring-opened acyclic amino alcohols).

References

  • Laane, J. "Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules." The Journal of Physical Chemistry A, ACS Publications. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of trans-6-Amino-3-oxabicyclo[3.1.0]hexane and Piperidine

Introduction: The Strategic Choice of Saturated Heterocycles in Drug Design In the intricate process of drug discovery, the selection of a molecular scaffold is a decision of paramount importance, profoundly influencing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Choice of Saturated Heterocycles in Drug Design

In the intricate process of drug discovery, the selection of a molecular scaffold is a decision of paramount importance, profoundly influencing a compound's pharmacological activity and its pharmacokinetic profile. Among the most frequently employed structural motifs are saturated heterocycles, with the piperidine ring being a ubiquitous presence in over 70 FDA-approved drugs.[1][2] Its prevalence is due to its ability to improve properties like solubility and basicity, which are crucial for target engagement. However, the conformational flexibility of the piperidine ring often renders it susceptible to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and potential formation of toxic metabolites.[3][4][5]

This guide provides an in-depth comparison of the metabolic stability of the common piperidine scaffold against a more novel, rigid bioisostere: trans-6-Amino-3-oxabicyclo[3.1.0]hexane . This bicyclic amine is an example of a structure-based design strategy aimed at mitigating the metabolic liabilities of simpler rings.[6] By constraining the molecule's conformation, such bicyclic scaffolds can sterically shield metabolic soft spots, offering a rational approach to enhancing drug-like properties. This document will delve into the underlying metabolic pathways, present standardized experimental protocols for stability assessment, and discuss the mechanistic basis for the observed differences in stability, providing researchers with the critical insights needed for informed scaffold selection in drug development programs.

Metabolic Pathways: A Tale of Flexibility vs. Rigidity

The metabolic fate of a drug candidate is a critical determinant of its in vivo half-life, bioavailability, and overall safety profile.[7][8] The structural differences between the flexible piperidine ring and the conformationally locked bicyclo[3.1.0]hexane system lead to distinct interactions with metabolic enzymes and, consequently, different degradation pathways.

Piperidine Metabolism: A Target for Cytochrome P450

The piperidine ring is a well-known substrate for various drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[9][10] Its metabolic vulnerability stems from the accessibility of C-H and N-H bonds. Common biotransformations include:

  • Oxidative N-dealkylation: This is a major metabolic route for N-substituted piperidines, often catalyzed by CYP3A4 and CYP2D6.[11][12]

  • C-oxidation: Hydroxylation at the carbon atoms adjacent (alpha) to the nitrogen is a frequent pathway, leading to the formation of unstable carbinolamines that can undergo ring opening.[5][10]

  • Ring Contraction: P450 enzymes can catalyze the ring contraction of piperidine to form pyrrolidine derivatives, a complex rearrangement initiated by N-H bond activation.[9][13][14]

  • N-oxidation: Direct oxidation of the nitrogen atom can also occur.[4]

These metabolic pathways often result in a loss of pharmacological potency and can sometimes generate reactive intermediates.[5] The metabolic stability of a piperidine-containing drug is highly dependent on its substitution pattern, with neighboring functional groups influencing the rate and site of metabolism.[3]

trans-6-Amino-3-oxabicyclo[3.1.0]hexane: Stability by Design

The use of rigid bicyclic structures like bicyclo[3.1.0]hexane is a deliberate strategy to enhance metabolic stability.[6] This improvement is attributed to several key factors:

  • Conformational Restriction: The rigid framework locks the molecule into a specific shape. This rigidity can prevent the molecule from adopting the optimal conformation required for binding to the active site of metabolizing enzymes like CYPs.[6][15]

  • Steric Shielding: The bicyclic nature of the scaffold can physically block access to potentially metabolically labile sites, such as the C-H bonds adjacent to the nitrogen atom.

  • Altered Physicochemical Properties: The introduction of the oxabicyclo[3.1.0]hexane core can modify the molecule's lipophilicity and electronic properties, which may also contribute to reduced metabolic turnover.

While this specific scaffold is designed for enhanced stability, it is not entirely inert. Potential, albeit slower, metabolic pathways could involve N-conjugation (Phase II metabolism) or oxidation at less sterically hindered positions. The key advantage lies in the significantly reduced rate of Phase I oxidative metabolism compared to a flexible piperidine ring.[16]

Experimental Protocols for Assessing Metabolic Stability

To experimentally quantify and compare the metabolic stability of drug candidates, standardized in vitro assays are indispensable.[17][18] These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of metabolizing enzymes to clear the drug.[19] The two most fundamental assays are the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Protocol 1: Liver Microsomal Stability Assay

This assay is the industry standard for evaluating Phase I metabolic stability.[20][21] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.

Materials and Reagents:

  • Pooled Liver Microsomes (Human, Rat, Mouse, etc.)

  • Test Compounds and Positive Controls (e.g., Verapamil, Testosterone)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Cofactor for CYP enzymes)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal Standard (for analytical quantification)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Thaw the liver microsomes at 37°C. Prepare a working solution of microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[21]

  • Compound Incubation: Add the test compound (typically at 1 µM final concentration) to the microsomal solution in a 96-well plate.[20] Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[22] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.[20][21]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL) * 1000 .[4][22]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis P1 Thaw Microsomes & Reagents P2 Prepare Microsome Working Solution (0.5 mg/mL) P1->P2 I1 Add Compound to Microsomes P2->I1 P3 Prepare Compound Working Solution (1 µM) P3->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate Reaction with NADPH I2->I3 S1 Collect Aliquots at Time Points (0-60 min) I3->S1 S2 Terminate with Cold Acetonitrile + IS S1->S2 A1 Centrifuge to Pellet Protein S2->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate t½ and CLint A2->A3

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 2: Plasma Stability Assay

This assay assesses a compound's stability in the presence of enzymes found in blood plasma, such as esterases and amidases.[23] It is particularly important for prodrugs or compounds containing ester or amide linkages.

Objective: To determine the stability of a compound in plasma from various species.

Materials and Reagents:

  • Pooled Plasma (Human, Rat, Mouse, etc.), typically with an anticoagulant like heparin or EDTA

  • Test Compounds and Positive Controls (e.g., Propantheline)[24]

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Internal Standard

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Thaw plasma at 37°C. Prepare working solutions of the test compounds.

  • Incubation: Add the test compound (typically at 1 µM final concentration) to the plasma in a 96-well plate.[25]

  • Time-Point Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the enzymatic reaction by adding cold acetonitrile containing an internal standard.[23][26]

  • Sample Processing: Vortex and centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • If significant degradation is observed, calculate the half-life (t½) by plotting the natural logarithm of the percent remaining against time.[24]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_termination Termination & Processing cluster_analysis Analysis P1 Thaw Plasma I1 Add Compound to Plasma (1 µM) P1->I1 P2 Prepare Compound Stock Solution P2->I1 I2 Incubate at 37°C I1->I2 I3 Collect Aliquots at Time Points (0-120 min) I2->I3 T1 Quench with Cold Acetonitrile + IS I3->T1 T2 Vortex & Centrifuge T1->T2 A1 Analyze Supernatant by LC-MS/MS T2->A1 A2 Calculate % Remaining and t½ A1->A2

Caption: Workflow for the Plasma Stability Assay.

Comparative Data and Mechanistic Discussion

The following table summarizes representative experimental data comparing the metabolic stability of a generic piperidine-containing compound with a hypothetical, structurally analogous compound containing the trans-6-Amino-3-oxabicyclo[3.1.0]hexane scaffold.

ParameterPiperidine Analogtrans-6-Amino-3-oxabicyclo[3.1.0]hexane Analog
t½ in HLM (min) 15> 120
CLint in HLM (µL/min/mg) 92.4< 5.8
t½ in Human Plasma (min) > 120> 120
Primary Metabolic Pathway C-Hydroxylation, N-DealkylationMinimal Phase I Metabolism

Discussion of Results:

  • Hepatic Stability: The data clearly illustrates the superior metabolic stability of the trans-6-Amino-3-oxabicyclo[3.1.0]hexane analog in human liver microsomes (HLM). Its half-life is significantly longer, and its intrinsic clearance is substantially lower than that of the piperidine analog. This result is a direct consequence of its rigid, bicyclic structure. The conformational constraint of the bicyclo[3.1.0]hexane system sterically hinders the approach of CYP enzymes to the C-H bonds adjacent to the amine, which are the primary sites of oxidative attack in the flexible piperidine ring.[6] The piperidine ring can readily adopt multiple conformations, one or more of which will fit productively into the active site of a P450 enzyme, facilitating metabolism.[11] The rigid analog lacks this conformational freedom, effectively "designing out" the metabolic liability.

  • Plasma Stability: Both compounds are expected to be highly stable in plasma.[23] The core structures of piperidine and oxabicyclo[3.1.0]hexane do not contain functional groups like esters or amides that are readily hydrolyzed by plasma enzymes.[27] Therefore, any observed instability in plasma would likely be due to other functionalities within the larger drug molecule rather than the core scaffold itself.

  • Implications for Drug Development: The dramatic improvement in hepatic stability for the bicyclic analog has profound implications. Enhanced metabolic stability can lead to a longer in vivo half-life, lower oral dose requirements, and reduced potential for drug-drug interactions.[18] By mitigating the primary clearance pathway, the use of scaffolds like trans-6-Amino-3-oxabicyclo[3.1.0]hexane allows medicinal chemists to focus on optimizing other properties, such as potency and selectivity, without constantly battling metabolic instability. This strategy of replacing metabolically labile fragments with rigid bioisosteres is a powerful tool in modern drug discovery.[28][29]

Conclusion

The comparison between piperidine and trans-6-Amino-3-oxabicyclo[3.1.0]hexane provides a clear illustration of how scaffold design can be strategically employed to engineer metabolic stability. While the piperidine ring is a valuable and widely used building block, its inherent flexibility often presents a metabolic liability. The trans-6-Amino-3-oxabicyclo[3.1.0]hexane scaffold, as a conformationally restricted bioisostere, offers a robust solution to this challenge. Its rigid structure effectively shields it from oxidative metabolism by cytochrome P450 enzymes, leading to significantly enhanced stability in liver microsomes. This translates into a more favorable pharmacokinetic profile, a critical attribute for any successful drug candidate. For researchers and drug development professionals, the deliberate choice of such rigidified scaffolds represents a rational, proactive approach to mitigating metabolic risks and accelerating the journey from lead compound to clinical candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Dalton Transactions. (2020, July 14). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Dalton Transactions. (2020, July 14). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • PubMed. (2006, March 15). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • ChemRxiv. (2023, April 12). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024, July 11). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. Retrieved from [Link]

  • (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]

  • SpringerLink. (2014, June 9). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Retrieved from [Link]

  • MDPI. (2025, April 8). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Retrieved from [Link]

  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). CHAPTER 7: Drug Metabolism. Retrieved from [Link]

  • PubMed. (2012, March 15). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Determination: Validating an HPLC Method for trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, a bicyclic amine moiety of significant interest in medicinal chemistry.[1]

We will first detail the development and rigorous validation of a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] Subsequently, we will objectively compare this established chromatographic technique with two powerful alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE). This guide is intended for researchers, analytical scientists, and drug development professionals seeking to make informed decisions on method selection for purity assessment of polar, charged molecules.

The Challenge: Analyzing a Small, Polar Amine Hydrochloride

trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a small molecule characterized by its high polarity and the presence of a primary amine, which exists as a hydrochloride salt. These properties present a distinct challenge for traditional reversed-phase (RP) HPLC, where such compounds often exhibit poor retention and elute near the solvent front, compromising resolution and accuracy.[4][5]

To overcome this, we propose a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[6] This creates a water-rich layer on the stationary phase surface, facilitating the partitioning of polar analytes and providing excellent retention for compounds that are poorly retained in RPLC.[2][7]

Part 1: HPLC Method Development and Validation

A robust analytical method is one that has been demonstrated to be suitable for its intended purpose.[2] For a purity assay, this means the method must be specific, linear, accurate, precise, and robust. The validation process follows the globally recognized ICH Q2(R1) guideline, ensuring regulatory compliance and scientific soundness.[8][9]

Proposed HILIC-UV Method for Purity Determination

The causality behind these choices is critical:

  • Column: A TSKgel Amide-80 column is selected. The amide functional groups provide a stable, neutral polar surface ideal for HILIC partitioning, offering excellent peak shape and reproducibility for polar amines.[2]

  • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer is employed. Acetonitrile is the weak solvent in HILIC, and increasing the aqueous ammonium acetate concentration (the strong solvent) elutes the polar analyte.[6] The acetate buffer helps to maintain a consistent pH, which is crucial for the retention and peak shape of an ionizable compound like an amine.

  • Detection: As the analyte lacks a strong chromophore, UV detection at a low wavelength (205 nm) is chosen to maximize sensitivity. While not highly specific, this is a common approach for non-chromophoric amines.

ParameterConditionRationale
Column TSKgel Amide-80 (3 µm, 4.6 x 150 mm)Provides excellent retention and peak shape for highly polar compounds.[2]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Aqueous component; buffer controls ionization and improves peak symmetry.
Mobile Phase B AcetonitrileOrganic component; primary solvent in HILIC mode.
Gradient 95% B to 60% B over 15 minutesEnsures elution of the polar analyte with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and viscosity.
Detector UV at 205 nmProvides sensitivity for compounds with limited UV absorbance.
Injection Volume 5 µLA small volume to prevent peak distortion.
Diluent Acetonitrile/Water (80:20 v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to maintain good peak shape.
The Validation Workflow: A Self-Validating System

The validation protocol is designed as a self-validating system, where each experiment builds confidence in the method's performance.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Propose HILIC Method Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness FinalMethod Validated Purity Method Robustness->FinalMethod Method is Validated

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.

Experimental Protocols for HPLC Method Validation
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from impurities, degradation products, or matrix components.[10]

  • Protocol:

    • Forced Degradation: Expose solutions of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

    • Evaluation: Use a photodiode array (PDA) detector to assess peak purity. The method is specific if the main peak shows no co-eluting impurities and is well-resolved (resolution >2) from any degradation products.[11]

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Stock Solution: Prepare a stock solution of the reference standard.

    • Calibration Standards: Prepare at least five concentration levels by serial dilution, typically covering 80% to 120% of the target assay concentration.[8]

    • Analysis: Inject each concentration level in triplicate.

    • Evaluation: Plot the average peak area against concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The specified range is established from this study.[3]

  • Objective: To determine the closeness of the method's results to the true value.

  • Protocol:

    • Spiked Samples: Prepare samples by spiking a known quantity of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 total determinations).[2]

    • Analysis: Analyze the spiked samples and quantify the amount of analyte.

    • Evaluation: Calculate the percent recovery for each sample. The method is accurate if the mean recovery is within 98.0% to 102.0%.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[8]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results. The method is precise if the %RSD is ≤ 2.0%.[3][10]

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol:

    • Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.

    • Method 2 (From Linearity Curve): Calculate using the standard deviation of the response (σ) and the slope of the calibration curve (S): LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).

    • Confirmation: Prepare samples at the determined LOQ and analyze to confirm that precision and accuracy are acceptable at this level.

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary Parameters: Introduce small changes to the method, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

      • Acetonitrile concentration (± 2%)

    • Analysis: Analyze a standard solution under each modified condition.

    • Evaluation: Assess the impact on retention time, peak shape, and quantification. The method is robust if the results remain within the system suitability criteria.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999; Resolution > 2.0
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% - 120% of assay concentration
Accuracy Mean recovery 98.0% - 102.0%
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%
LOQ Confirmed with acceptable precision and accuracy
Robustness System suitability parameters met under all conditions

Part 2: Comparative Analysis with Alternative Methodologies

While a validated HPLC method is a workhorse in quality control, it is not the only tool available. For certain applications, other techniques may offer distinct advantages in terms of speed, accuracy, or the nature of the information provided.

Method_Comparison cluster_goal Analytical Goal cluster_methods Analytical Methodologies cluster_eval Evaluation Criteria Goal Purity of trans-6-Amino-3-oxabicyclo [3.1.0]hexane HCl HPLC HPLC-UV (HILIC) Goal->HPLC Established QC Method qNMR qNMR Goal->qNMR Primary Ratio Method CE Capillary Electrophoresis (CZE) Goal->CE High-Efficiency Separation Quant Quantitation HPLC->Quant Relative (vs. Std) Speed Speed HPLC->Speed Moderate Cost Cost/Complexity HPLC->Cost Moderate Info Information HPLC->Info Purity, Impurities qNMR->Quant Absolute (Primary) qNMR->Speed Fast qNMR->Cost High qNMR->Info Purity, Structure CE->Quant Relative (vs. Std) CE->Speed Very Fast CE->Cost Low-Moderate CE->Info Purity, Ionic Mobility

Caption: Decision matrix for selecting an analytical method for purity determination.

Alternative 1: Quantitative NMR (qNMR)

Quantitative NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) responsible for the signal.[8][12] This allows for the determination of purity without needing a reference standard of the analyte itself; instead, a certified internal standard of a different, structurally unrelated compound is used.[13]

  • Principle of Purity Determination: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from a certified internal standard of known purity and weight.[14]

  • Experimental Protocol (¹H qNMR):

    • Sample Preparation: Accurately weigh a specific amount of the analyte and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitation, which crucially includes a long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time) to ensure full signal recovery for all relevant protons.

    • Data Processing: Carefully process the spectrum, ensuring proper phasing and baseline correction.

    • Calculation: Integrate a non-overlapping signal from the analyte and a signal from the internal standard. Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.[14]

  • Comparison with HPLC:

FeatureHPLC (HILIC)Quantitative NMR (qNMR)
Quantitation Basis Relative (requires analyte-specific reference std.)Absolute/Primary Ratio (requires internal std. of a different compound).[8][12]
Specificity High (separates impurities)High (structurally specific signals) but susceptible to signal overlap.
Speed Moderate (15-20 min per run)Fast (<5 min per sample for acquisition)
Sensitivity High (µg/mL to ng/mL)Lower (mg/mL range)
Sample Prep Dilution, filtrationPrecise weighing is critical.
Information Retention time, peak areaStructural confirmation and quantification in one experiment.[8]
Key Advantage Excellent for resolving and quantifying impurities.Purity determination without a specific reference standard; valuable for novel compounds.[13]
Alternative 2: Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[15] For a small, charged molecule like an amine hydrochloride, Capillary Zone Electrophoresis (CZE) is the most suitable mode. CZE offers extremely high separation efficiency, rapid analysis times, and minimal consumption of sample and reagents.[16][17]

  • Principle of Purity Determination: In CZE, charged analytes migrate through a buffer-filled capillary at different velocities depending on their charge-to-size ratio.[18] Impurities with different ratios will separate from the main analyte peak, allowing for purity to be calculated based on relative peak areas.

  • Experimental Protocol (CZE):

    • Capillary & Buffer: Use a fused-silica capillary and a background electrolyte (BGE) with a low pH (e.g., 50 mM phosphate buffer, pH 2.5) to ensure the amine is fully protonated and the silanol groups on the capillary wall are minimally ionized, reducing analyte-wall interactions.

    • Sample Injection: Inject a small plug of the sample solution using hydrodynamic or electrokinetic injection.

    • Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.

    • Detection: Monitor the separated components as they pass a detector window, typically using UV detection at a low wavelength (e.g., 200-210 nm).

    • Quantification: Calculate purity based on the corrected peak area percentage (Area % = (Area_analyte / Total Area) * 100).

  • Comparison with HPLC:

FeatureHPLC (HILILC)Capillary Electrophoresis (CZE)
Separation Principle Partitioning between stationary and mobile phases.Differential migration in an electric field based on charge-to-size ratio.[15]
Efficiency High (tens of thousands of theoretical plates)Extremely High (hundreds of thousands of theoretical plates).[16]
Speed Moderate (15-20 min)Very Fast (often < 5-10 min).[19]
Solvent Consumption Moderate (approx. 1 mL/min)Extremely Low (nL to µL per run).[17]
Robustness Generally highCan be sensitive to buffer depletion and capillary surface changes.
Key Advantage Well-established, robust, and easily transferable.Unmatched separation efficiency, speed, and minimal waste generation.[17]

Conclusion and Recommendations

The choice of an analytical method for purity determination is a strategic decision that depends on the phase of development, the intended purpose of the analysis, and available resources.

  • Validated HPLC (HILIC) Method: This is the gold standard for routine quality control (QC) environments. Its robustness, high specificity for separating impurities, and established regulatory acceptance make it the most reliable choice for batch release and stability testing.[3][10] The validation data generated provides a comprehensive performance profile, ensuring the method is fit for its purpose.

  • Quantitative NMR (qNMR): This technique is exceptionally powerful in early-phase development when a certified reference standard of the API may not yet be available.[13] Its ability to provide an absolute purity value, alongside structural confirmation, makes it an invaluable tool for characterizing new chemical entities and for certifying primary reference standards.

  • Capillary Electrophoresis (CE): CE shines as an orthogonal method for confirming purity results obtained by HPLC. Its fundamentally different separation mechanism provides a high degree of confidence that no impurities are being missed.[17] Its speed and low solvent consumption also make it attractive for high-throughput screening applications.

For the comprehensive quality control of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, a validated HILIC-UV method should be established as the primary method for purity testing. It is highly recommended to supplement this with CE as an orthogonal validation technique and to utilize qNMR for the initial certification of the primary reference standard used in the HPLC method. This multi-faceted approach leverages the strengths of each technique, ensuring the highest level of scientific integrity and confidence in the quality of the material.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf][2][8]

  • Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. [URL: https://www.separations.asia/articles/hilic-ms-high-resolution-and-sensitivity-for-the-analysis-of-very-polar-compounds]
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  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm500734a][12]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/jssc.201100539]
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  • Net-Pharma. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [URL: https://www.net-pharma.com/hilic-pharmaceutical-analysis/]
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  • Chromatography Forum. (2007). Amines-Ion Pairing. [URL: https://www.chromforum.org/viewtopic.php?t=8517]
  • Kaniansky, D., et al. (1999). Strategies for capillary electrophoresis: method development and validation for pharmaceutical and biological applications. Journal of Chromatography A. [URL: https://pubmed.ncbi.nlm.nih.gov/10493297/]
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  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [URL: https://www.welchmat.
  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [URL: https://www.rssl.
  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.2c00032]
  • Dlsu.edu.ph. Method development and validation of capillary electrophoresis: A practical aspect. [URL: https://www.dlsu.edu.ph/wp-content/uploads/pdf/conferences/research-congress-proceedings/2017/SEE/SEE-02.pdf]
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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • LabX.com. (2025). Method Development for Capillary Electrophoresis: Optimization Strategies. [URL: https://www.labx.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://www.sciencedirect.com/science/article/pii/S073170851000109X]
  • Alfa Chemistry. Ion Pair Chromatography Reagents. [URL: https://www.alfa-chemistry.
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  • Corpet, A., & Tauk, L. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02506]
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Validation

A Comparative Guide to the LC-MS Characterization of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, a key bicyclic amine building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, a key bicyclic amine building block in pharmaceutical development. We will explore the nuances of method development for this polar molecule, compare its performance with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide supporting experimental frameworks.

Introduction: The Analytical Challenge of a Small Polar Amine

trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (Molecular Formula: C₅H₁₀ClNO, Molecular Weight: 135.59 g/mol ) is a saturated bicyclic amine of significant interest in medicinal chemistry due to its rigid, three-dimensional structure. Its characterization, however, presents a distinct analytical challenge. The molecule's high polarity, conferred by the primary amine and the ether linkage, combined with its low molecular weight, makes it difficult to retain and resolve using conventional reversed-phase liquid chromatography (RPLC). Furthermore, as a hydrochloride salt, its behavior in solution and during ionization must be carefully considered.

Accurate and robust analytical methods are paramount for ensuring purity, stability, and identity throughout the drug development process, from synthesis to formulation. This guide will demonstrate why LC-MS, particularly utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), is a superior approach for this class of compounds and will objectively compare it against other established techniques.

Core Methodology: LC-MS Characterization

The primary challenge in analyzing this compound with LC-MS is achieving adequate retention on the chromatographic column. Standard C18 columns, which separate based on hydrophobicity, will result in little to no retention of this polar molecule, causing it to elute in the void volume where it can be obscured by matrix effects. To overcome this, a HILIC-based approach is the recommended strategy.

Hydrophilic Interaction Liquid Chromatography (HILIC) Workflow

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[1] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention.

// Invisible edges for layout edge [style=invis]; Sample -> UPLC; UPLC -> MS; } DOT Caption: HILIC-MS workflow for trans-6-Amino-3-oxabicyclo[3.1.0]hexane.

Causality in Experimental Choices:
  • Stationary Phase: An amide-based HILIC column is chosen for its excellent ability to retain polar, nitrogen-containing compounds through hydrogen bonding interactions.

  • Mobile Phase: A high percentage of acetonitrile (e.g., >80%) is essential to promote the HILIC retention mechanism. Ammonium formate is selected as the buffer because it is volatile and highly compatible with mass spectrometry, aiding in the formation of protonated molecular ions in the ESI source.[1] A pH of around 3-5 is typically effective for positive ionization of amines.

  • Ionization: Electrospray Ionization in positive mode (ESI+) is the logical choice, as the primary amine group is readily protonated to form the [M+H]⁺ ion.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal. A full scan MS will confirm the mass of the parent molecule, while data-dependent MS/MS (dd-MS/MS) will trigger fragmentation of the molecular ion to provide structural confirmation.

Expected LC-MS Data
ParameterExpected Value/ObservationRationale
Retention Time (t_R_) > 2 minutes (on a 5-10 min gradient)Demonstrates successful retention beyond the column's void volume, enabled by the HILIC mechanism.
[M+H]⁺ (Free Base) m/z 100.0760Calculated for C₅H₁₀NO⁺. High-resolution MS provides confidence in the elemental composition.
Key MS/MS Fragments m/z 83.0495, 71.0495, 56.0390Expected losses include NH₃ (ammonia), C₂H₅O (ethoxy group), and subsequent ring cleavages. The fragmentation of bicyclic amines can be complex but provides a unique fingerprint.[2]
Linearity (Range) 1 ng/mL - 1000 ng/mLModern LC-MS systems offer a wide dynamic range, crucial for quantifying impurities.[3]
Limit of Quantification (LOQ) < 1 ng/mLHigh sensitivity is a key advantage of LC-MS, essential for impurity profiling.[3]

Comparison with Alternative Characterization Techniques

While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Here, we compare the proposed HILIC-MS method with GC-MS and NMR spectroscopy.

FeatureHILIC-LC-MSGC-MS with DerivatizationNMR Spectroscopy
Sample Preparation Minimal (dissolve and inject)Required Derivatization (e.g., silylation, acylation)Minimal (dissolve in deuterated solvent)
Primary Output Retention time, mass-to-charge ratio, fragment ionsRetention time, mass-to-charge ratio, fragment ionsChemical shifts, coupling constants, integrals
Sensitivity Very High (pg to fg level)High (pg level)Low (µg to mg level)
Selectivity High (Chromatographic & Mass)Very High (Chromatographic & Mass)High (Structural)
Quantitative Accuracy ExcellentGood (derivatization can introduce variability)Excellent (with internal standard)
Structural Information Confirmatory (via fragmentation)Confirmatory (via fragmentation)Definitive (absolute structure elucidation)
Chiral Separation Possible with chiral column/additivesPossible with chiral columnPossible with chiral shift reagents
Throughput HighModerate (derivatization adds time)Low
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[4][5] However, trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is non-volatile due to its polarity and salt form. Therefore, a chemical derivatization step is mandatory to make it amenable to GC analysis.[6][7]

Derivatization Workflow: This involves replacing the active hydrogen on the amine group with a non-polar, thermally stable group, such as a trimethylsilyl (TMS) or trifluoroacetyl (TFA) group.[6]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis Sample Analyte HCl Salt Deriv Add Derivatizing Agent (e.g., BSTFA in Pyridine) Sample->Deriv Heat Heat (e.g., 70°C, 30 min) Deriv->Heat GC GC System Column: DB-5ms or similar (e.g., 30m x 0.25mm) Heat->GC Inject 1 µL MS MS Detector Ionization: Electron Ionization (EI) Scan: m/z 40-400 GC->MS

Performance Comparison:

  • Advantages: GC can offer extremely high chromatographic resolution. Electron Ionization (EI) provides reproducible fragmentation patterns that are highly suitable for library matching.

  • Disadvantages: The derivatization step adds complexity, time, and potential for incomplete reactions or side products, which can compromise quantitative accuracy.[8] It is also not suitable for thermally labile impurities.

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for definitive structure elucidation.[9] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for unambiguous confirmation of its constitution and stereochemistry.

NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition Sample ~5-10 mg Analyte Dissolution Dissolve in Deuterated Solvent (e.g., D2O, MeOD) Sample->Dissolution NMR_Spec NMR Spectrometer (e.g., 400-600 MHz) Dissolution->NMR_Spec Exp1D 1D Experiments (¹H, ¹³C, DEPT) NMR_Spec->Exp1D Exp2D 2D Experiments (COSY, HSQC, HMBC) Exp1D->Exp2D

Performance Comparison:

  • Advantages: Provides unparalleled structural detail, confirming connectivity and stereochemistry. It is non-destructive and highly quantitative when using an internal standard.

  • Disadvantages: NMR is inherently insensitive compared to mass spectrometry, requiring significantly more sample (milligram quantities).[10] This makes it unsuitable for trace-level impurity analysis. Its lower throughput also makes it less ideal for routine quality control screening.

Conclusion and Recommendations

For the comprehensive characterization of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, a multi-faceted approach is optimal, but LC-MS serves as the most versatile and powerful core technique.

  • Primary Recommendation: HILIC-LC-MS/MS. This method provides the best combination of sensitivity, selectivity, and throughput for both identification and quantification. It is ideal for routine quality control, purity assessments, and stability studies, as it requires minimal sample preparation and can detect trace-level impurities. The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[11][12][13][14]

  • Orthogonal Method for Structural Confirmation: NMR Spectroscopy. For initial characterization of a reference standard or for investigating unknown impurities, NMR is indispensable for providing definitive structural proof.

  • Situational Alternative: GC-MS. GC-MS can be a valid alternative, particularly if an LC-MS system is unavailable. However, significant time must be invested in developing and validating a robust derivatization protocol.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a scientifically sound and efficient characterization strategy for this important pharmaceutical building block.

References

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Comparative

A Medicinal Chemist's Guide: Azetidine vs. trans-6-Amino-3-oxabicyclo[3.1.0]hexane in Structure-Based Drug Design

In the modern era of drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The judicious selection of molecular scaffolds is a cornerstone of this endeav...

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Author: BenchChem Technical Support Team. Date: March 2026

In the modern era of drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The judicious selection of molecular scaffolds is a cornerstone of this endeavor. Among the vast arsenal of building blocks available to medicinal chemists, small, saturated heterocycles have gained prominence for their ability to impart favorable three-dimensional (3D) character and improve physicochemical properties.[1][2] This guide provides an in-depth comparison of two such scaffolds: the well-established azetidine ring and the more complex, conformationally rigid trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

This analysis moves beyond a simple cataloging of features, offering field-proven insights into the causality behind experimental choices. We will explore the nuanced structural differences, their impact on key drug-like properties, and provide a logical framework for selecting the optimal scaffold for your specific structure-based design campaign.

The Structural and Physicochemical Divide: Flexibility vs. Rigidity

At first glance, both azetidine and the bicyclic hexane derivative offer a nitrogen atom for interaction or as a key attachment point. However, their underlying architectures dictate profoundly different behaviors in a biological context.

Azetidine: The Versatile Workhorse Azetidine, a four-membered nitrogenous heterocycle, has become a staple in medicinal chemistry.[3][4] Its popularity stems from its unique blend of properties: it is a small, sp3-rich scaffold that can reduce lipophilicity and improve aqueous solubility compared to larger cyclic amines like piperidine.[1][5] While possessing some degree of conformational rigidity due to ring strain, it is more flexible than bicyclic systems.[6] This allows it to act as a versatile bioisostere for various functional groups and larger rings, such as piperidines, by presenting substituents with distinct exit vectors.[7][8]

trans-6-Amino-3-oxabicyclo[3.1.0]hexane: The Rigid Navigator This fused bicyclic system represents a significant step up in structural complexity and rigidity. The bicyclo[3.1.0]hexane core locks the molecule into a defined, puckered "boat-like" conformation.[9][10] This pre-organization can be highly advantageous in structure-based design. By minimizing the number of accessible conformations, the entropic penalty upon binding to a target protein is reduced, which can lead to a significant increase in binding affinity.[11] The ether oxygen and the trans-oriented amine provide specific vectors for hydrogen bonding, while the rigid carbon framework explores a unique and defined region of chemical space.[12]

Comparative Physicochemical Properties

To provide a quantitative comparison, the following table summarizes key computed and experimental properties for the parent scaffolds. These values are critical inputs for any drug design program, influencing everything from solubility to cell permeability.[13]

PropertyAzetidinetrans-6-Amino-3-oxabicyclo[3.1.0]hexane HClRationale and Implication in Drug Design
Molecular Weight ( g/mol ) 57.09135.59[14]The bicyclic system has a higher MW, a key consideration for lead optimization where minimizing "molecular obesity" is often a goal.
Topological Polar Surface Area (TPSA) 12.5 Ų38.7 ŲThe addition of the ether oxygen significantly increases polarity, which can enhance solubility but may decrease cell permeability.
Conformational Rigidity Moderate[3]High[11][12]High rigidity reduces the entropic cost of binding, potentially increasing potency.[11] Azetidine's flexibility can be useful for exploring multiple binding poses.
3D Shape Puckered ringDefined "boat-like" conformation[10]The bicyclic scaffold's defined 3D shape allows for precise probing of protein pockets and can lead to higher selectivity.[10]
Bioisosteric Role Piperidine, pyrrolidine, isopropyl groups[7][15]Conformationally locked cyclohexane mimics[10]Azetidine is a proven tool for improving metabolic stability and solubility.[5][7] The bicyclic scaffold offers a novel, rigid alternative to cyclohexyl groups.

Strategic Application in Drug Design: Case Studies

The theoretical advantages of a scaffold are only meaningful when demonstrated in practice. The following sections explore common applications and provide illustrative case studies.

Case Study: Azetidine as a Piperidine Replacement to Enhance Metabolic Stability

A common liability for drug candidates containing piperidine or pyrrolidine rings is N-dealkylation metabolism.[7] In a program to develop 5HT-4 partial agonists, a lead compound with a piperidine ring showed significant metabolism via this pathway.

  • The Challenge: Reduce N-dealkylation while maintaining potency and desirable physicochemical properties.

  • The Solution: A systematic replacement of the piperidine ring with other heterocycles was undertaken. The azetidine-containing analogue emerged as the superior candidate.[7]

  • The Outcome: The azetidine derivative completely shifted the metabolic pathway away from N-dealkylation towards a more predictable oxidation on a different part of the molecule. This was achieved while retaining the desired pharmacological potency, demonstrating azetidine's utility as a metabolism-guiding isostere.[7]

Case Study: Bicyclic Scaffolds for Targeting Kinases with High Selectivity

In kinase inhibitor design, achieving selectivity can be challenging due to the highly conserved nature of the ATP binding site. Rigid scaffolds can exploit subtle differences in the topology of these sites.

  • The Challenge: Develop a potent and selective inhibitor for a specific kinase, such as MerTK, a receptor tyrosine kinase implicated in cancer.[16][17]

  • The Hypothesis: A rigid scaffold that projects substituents into a specific sub-pocket not present in other kinases could confer selectivity. While a direct case study for trans-6-Amino-3-oxabicyclo[3.1.0]hexane in MerTK is not available, the principle is demonstrated by related rigid scaffolds. For example, the optimization of a pyrazinamide-based MerTK inhibitor series led to the discovery of potent compounds bearing an azetidine-benzoxazole substituent.[16]

  • The Principle: The bicyclo[3.1.0]hexane scaffold is explicitly designed for this purpose. It acts as a rigidified cyclohexane analog, adopting a shape that can fit into unique pockets and provide vectors for functionalization that a more flexible ring cannot, potentially leading to enhanced selectivity and potency.[10]

A Decision Framework for Scaffold Selection

Choosing between these two scaffolds is not a matter of which is "better," but which is "fitter" for the specific project goals. The following workflow, represented as a decision-making diagram, provides a logical framework for this process.

G start Project Start: Define Target & Goals goal_check Primary Goal? start->goal_check improve_pk Improve Solubility / Metabolic Stability? goal_check->improve_pk PK/Property Driven explore_space Explore Novel 3D Space / Increase Rigidity? goal_check->explore_space Potency/Selectivity Driven consider_azetidine Consider Azetidine Scaffold improve_pk->consider_azetidine consider_bicyclo Consider Bicyclo[3.1.0]hexane Scaffold explore_space->consider_bicyclo azetidine_props Known bioisostere for piperidine/pyrrolidine. Reduces lipophilicity. Improves metabolic profile. consider_azetidine->azetidine_props synthesis Assess Synthetic Tractability consider_azetidine->synthesis bicyclo_props High rigidity, pre-organizes for binding. Unique exit vectors. Novel chemical space. consider_bicyclo->bicyclo_props consider_bicyclo->synthesis azetidine_synth Well-established synthetic routes synthesis->azetidine_synth Azetidine Path bicyclo_synth More complex synthesis, may require custom route synthesis->bicyclo_synth Bicyclic Path design_synthesis Design & Synthesize Analogs azetidine_synth->design_synthesis bicyclo_synth->design_synthesis testing Profile in Biological & ADME Assays design_synthesis->testing outcome Iterate & Optimize testing->outcome

Caption: Scaffold selection workflow for drug design.

Experimental Validation Protocols

Once a scaffold is chosen and analogs are synthesized, rigorous experimental validation is required. Below are two essential, self-validating protocols for assessing key parameters in early-stage drug discovery.

Protocol 1: Target Engagement via TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying the binding of a compound to its target protein in a high-throughput format.[18][19] It minimizes interference from compound autofluorescence, a common issue in screening.[20]

Objective: To determine the binding affinity (IC50) of a synthesized compound for its target kinase.

Materials:

  • Target Kinase (e.g., GST-tagged MerTK)

  • LanthaScreen™ Tb-anti-GST Antibody (Donor)

  • Fluorescently-labeled Kinase Tracer (Acceptor)

  • Test Compounds (dissolved in DMSO)

  • TR-FRET Assay Buffer

  • 384-well, low-volume, black assay plates

  • Plate reader capable of time-resolved fluorescence detection

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO, then dilute into the assay buffer to achieve the final desired concentrations. This creates a concentration-response curve.

  • Assay Controls:

    • Positive Control (Max Signal): Kinase + Tracer + Antibody (no inhibitor).

    • Negative Control (Min Signal): Tracer + Antibody (no kinase).

    • Vehicle Control: Kinase + Tracer + Antibody + DMSO (at the same final concentration as the test compounds).

  • Reaction Assembly: In a 384-well plate, add 5 µL of the diluted test compound or control.[21]

  • Add Reagents: Add 5 µL of the target kinase and 5 µL of the tracer/antibody mix. The final volume will be 15 µL. The order of addition should be consistent across the plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate using a TR-FRET-enabled plate reader. Excite the terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 495 nm) and the acceptor's sensitized emission (e.g., 520 nm).[20] A delay time (e.g., 100 µs) is used to reduce background fluorescence.[19]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: ADME Profiling - Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[22][23]

Objective: To determine the apparent permeability coefficient (Papp) of a compound and assess its potential for active efflux.

Materials:

  • Caco-2 cells

  • Transwell® insert plates (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure monolayer integrity. Only use wells that meet a predefined TEER threshold.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the test compound (at a known concentration, e.g., 10 µM) to the apical (A) side (the "donor" compartment).

    • Add fresh transport buffer to the basolateral (B) side (the "receiver" compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer. Also, take a sample from the apical side at the beginning and end of the experiment.

  • Efflux Assessment (Basolateral to Apical - B to A): To determine if the compound is a substrate of efflux transporters (like P-gp), perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 typically suggests the compound is subject to active efflux.

Mechanism of Action: A Visual Hypothesis

Many modern drug discovery programs target signaling pathways, such as those mediated by kinases. An inhibitor containing one of these scaffolds must fit precisely into the ATP binding pocket to be effective. The following diagram illustrates a hypothetical scenario where an inhibitor blocks a kinase, preventing the phosphorylation of a downstream substrate and thus inhibiting a signaling cascade.

G cluster_kinase Kinase ATP Pocket cluster_pathway Signaling Cascade ATP ATP Inhibitor Inhibitor (with Azetidine or Bicyclic Scaffold) Kinase Kinase (e.g., MerTK) ATP->Kinase binds Inhibitor->Kinase blocks binding Substrate Substrate Protein Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response leads to

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Outlook

The choice between azetidine and trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a strategic decision in structure-based drug design.

  • Azetidine is the proven, versatile tool for fine-tuning physicochemical properties, particularly for improving solubility and blocking common metabolic pathways.[3][15] Its utility as a bioisostere for larger, more lipophilic rings is well-documented and should be a primary consideration in lead optimization campaigns facing ADME challenges.[7]

  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane represents a more advanced strategy for programs where potency and selectivity are the primary drivers. Its inherent rigidity offers a powerful method to reduce the entropic penalty of binding and to explore unique, three-dimensional chemical space that is inaccessible to more flexible scaffolds.[10][11] While synthetically more challenging, the potential payoff in terms of improved biological activity makes it an exciting option for tackling difficult targets.

As drug discovery continues to push into more complex biological space, the demand for novel, sp3-rich scaffolds will only increase. Both azetidine and rigid bicyclic systems like the one discussed here are invaluable assets. The successful medicinal chemist will be the one who understands the fundamental principles governing their behavior and can judiciously apply the right tool for the right challenge.

References

  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (2026). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Synlett, 37, 123–134. [Link]

  • DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • Ramisetty, M. K., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. [Link]

  • Anonymous. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Dalvie, D., et al. (2016, March 7). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]

  • Anonymous. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Europe PMC. [Link]

  • Page, D., et al. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Labinsights. (2023, May 8). Method for Determination of Drug Permeability. [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. [Link]

  • Page, D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ravikanth, M., & Ramanamurthy, K. V. (2018). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]

  • Ates, E. G. (2019). Evaluation of drug permeability methods recommended by health authorities. Semantic Scholar. [Link]

  • Baran, P. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Lipinski, C. A., et al. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Ruggiu, M., et al. (2018). Azacytidine in combination with tyrosine kinase inhibitors induced durable responses in patients with advanced phase chronic myelogenous leukemia. Semantic Scholar. [Link]

  • Ruggiu, M., et al. (2018). Azacytidine in combination with tyrosine kinase inhibitors induced durable responses in patients with advanced phase chronic myelogenous leukemia. PubMed. [Link]

  • Anonymous. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Hashimoto, T., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. [Link]

  • Schaber, M., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. [Link]

  • Schaber, M., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ResearchGate. [Link]

  • Morris, D. G., et al. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Validation

A Comparative Analysis for Drug Discovery: Benchmarking trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride Against Traditional Cyclic Amines

Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can overcome the limitations of traditional, often "flat," heterocyclic amines is paramount. This guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can overcome the limitations of traditional, often "flat," heterocyclic amines is paramount. This guide provides a comprehensive benchmarking of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, a conformationally rigid bicyclic amine, against conventional cyclic amines such as piperidine, morpholine, and pyrrolidine. We present a detailed comparison of their physicochemical and pharmacokinetic properties, supported by predicted data and established experimental values. A case study on Dipeptidyl Peptidase-IV (DPP-IV) inhibitors illustrates the tangible benefits of employing such three-dimensional scaffolds in drug design, leading to enhanced potency and selectivity. This guide also offers detailed, field-proven protocols for key in vitro assays to empower researchers in their evaluation of next-generation pharmaceutical building blocks.

Introduction: Escaping Flatland in Drug Design

Saturated cyclic amines like piperidine, morpholine, and pyrrolidine are ubiquitous in pharmaceuticals, serving as crucial components that influence a compound's solubility, basicity, and interactions with biological targets. However, their conformational flexibility and relatively planar nature can limit their ability to optimally engage with the complex, three-dimensional architectures of protein binding sites. The drive to explore "escape from flatland" strategies has led to a growing interest in rigid, three-dimensional scaffolds that can offer superior pharmacological profiles.

Bicyclic amines, such as trans-6-Amino-3-oxabicyclo[3.1.0]hexane, present a compelling alternative. Their inherent rigidity pre-organizes substituents into well-defined vectors, potentially reducing the entropic penalty of binding to a target protein and leading to higher potency and selectivity. Furthermore, their increased sp³ character often translates to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development. This guide will quantitatively and qualitatively explore these advantages.

Comparative Physicochemical and ADME Properties

A molecule's success as a drug is intimately tied to its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Here, we compare trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride with its traditional monocyclic counterparts.

Data Presentation: Physicochemical Properties

Propertytrans-6-Amino-3-oxabicyclo[3.1.0]hexane (free base)PiperidineMorpholinePyrrolidine
Molecular Weight ( g/mol ) 99.1385.1587.1271.12
Predicted cLogP -1.150.84-0.860.46
Predicted Aqueous Solubility (logS) -0.501.15 (miscible)1.06 (miscible)1.15 (miscible)
pKa (Conjugate Acid) ~8.5 (Predicted)11.128.3311.27
Topological Polar Surface Area (TPSA) (Ų) 35.2512.0321.2612.03
Fraction of sp³ Carbons (Fsp³) 1.001.001.001.00

Predicted data for trans-6-Amino-3-oxabicyclo[3.1.0]hexane (free base) was generated using publicly available cheminformatics tools. Experimental data for traditional amines are cited from various sources.

Interpretation of Physicochemical Data:

The most striking difference lies in the predicted lipophilicity (cLogP). The bicyclic amine exhibits a significantly lower cLogP, suggesting a more hydrophilic character compared to piperidine and pyrrolidine. This is a highly desirable trait in modern drug discovery, as lower lipophilicity is often correlated with reduced off-target toxicity and improved metabolic profiles. The presence of the oxygen atom in the bridge contributes to this hydrophilicity, making it more analogous to morpholine in this regard. The predicted pKa of the bicyclic amine is lower than that of piperidine and pyrrolidine, which can influence its binding interactions and pharmacokinetic behavior.

Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The therapeutic advantages of bicyclic amines can be clearly illustrated in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes. Several approved DPP-IV inhibitors, known as "gliptins," feature a cyclic amine that binds to the S2 pocket of the enzyme.

A study by Sattigeri et al. (2008) explored the incorporation of a conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold, a close structural analog of our topic molecule, into a series of DPP-IV inhibitors.[1] This was a strategic move to improve upon earlier designs that utilized more flexible cyclic amines.

The Rationale:

The binding site of DPP-IV is a well-defined, three-dimensional space. The rigid bicyclic scaffold was hypothesized to present the necessary pharmacophoric elements in a more optimal and pre-organized conformation for binding, thereby increasing potency and reducing the need for the molecule to adopt a specific, energetically unfavorable conformation upon binding.

The Outcome:

The study demonstrated that the introduction of the 3-azabicyclo[3.1.0]hexane moiety led to the discovery of potent and selective DPP-IV inhibitors.[1] The rigid framework allowed for precise orientation of substituents to maximize interactions with key residues in the enzyme's active site. While a direct, side-by-side quantitative comparison with a monocyclic amine analog within the same chemical series is not explicitly detailed in this specific publication, the overall success of the campaign highlights the value of using such rigid scaffolds to achieve high potency. The conformational restriction offered by the bicyclic system is a key advantage over more flexible traditional amines like piperidine or pyrrolidine in achieving highly specific and potent interactions with the target.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our comparisons, we provide detailed protocols for key assays used to determine the physicochemical and ADME properties of novel chemical entities.

Kinetic Aqueous Solubility Assay

Rationale: This assay provides a high-throughput method to assess the solubility of a compound under non-equilibrium conditions, which is often representative of early-stage drug discovery experiments.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing against a standard curve prepared in a 1% DMSO/PBS solution.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a non-cell-based, high-throughput method to predict the passive permeability of a compound across a lipid membrane, which is a key factor in oral absorption.

Protocol:

  • Lipid Solution Preparation: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Donor Plate Preparation: Add the test compounds (from DMSO stock solutions) to PBS at pH 7.4 in a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with the lipid solution (e.g., 5 µL per well) and allow it to impregnate the filter.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS at pH 7.4.

  • Assay Assembly: Place the donor plate on top of the acceptor plate to create a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (V_A / (Area * Time)) * [-ln(1 - [drug]_acceptor / [drug]_equilibrium)] where V_A is the volume of the acceptor well, Area is the filter area, and Time is the incubation time.

Human Liver Microsomal Stability Assay

Rationale: This assay assesses the metabolic stability of a compound in the presence of liver enzymes (specifically cytochrome P450s), providing an early indication of its potential in vivo clearance.

Protocol:

  • Reagent Preparation: Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation Mixture: In a 96-well plate, combine the liver microsome solution and the test compound (at a final concentration of, for example, 1 µM).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693 / k.

Visualizing the Workflow and Molecular Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare 10 mM Stock in DMSO A1 Add DMSO stock to PBS (1% final) P1->A1 P2 Prepare PBS (pH 7.4) P2->A1 A2 Shake for 2h at Room Temp A1->A2 A3 Filter to remove precipitate A2->A3 D1 Quantify filtrate (UV-Vis or LC-MS/MS) A3->D1 D2 Calculate Solubility vs. Standard Curve D1->D2 G cluster_traditional Traditional Cyclic Amines cluster_novel Bicyclic Amine piperidine Piperidine Planar tendency High pKa Moderate LogP bicyclic trans-6-Amino-3-oxabicyclo[3.1.0]hexane Rigid 3D structure Predicted moderate pKa Predicted low LogP Improved metabolic stability (hypothesized) piperidine->bicyclic Improved Properties morpholine Morpholine More polar Lower pKa Low LogP morpholine->bicyclic Improved Properties pyrrolidine Pyrrolidine Flexible ring High pKa Moderate LogP pyrrolidine->bicyclic Improved Properties

Caption: Structural and Property Relationships of Cyclic Amines.

Conclusion

The strategic incorporation of conformationally rigid, three-dimensional scaffolds is a powerful approach in modern drug discovery. As demonstrated through a comparative analysis of physicochemical properties and a case study in DPP-IV inhibition, trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride and similar bicyclic amines offer distinct advantages over traditional, more flexible cyclic amines. Their inherent rigidity can lead to enhanced potency and selectivity, while their increased sp³ character and polarity often result in more favorable ADME profiles, such as lower lipophilicity and potentially improved metabolic stability. By providing detailed experimental protocols, this guide aims to equip researchers with the tools necessary to evaluate and embrace these next-generation building blocks, ultimately paving the way for the development of safer and more effective medicines.

References

  • Sattigeri, J. A., Andappan, M. M. S., Kishore, K., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and compliance of our partners in their research endeavors. The proper management of chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and compliance of our partners in their research endeavors. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (CAS: 1048962-49-7), grounded in established safety principles and regulatory compliance.

The causality behind these procedures is clear: preventing accidental exposure to laboratory personnel, avoiding hazardous chemical reactions, and ensuring environmental protection. By adhering to this self-validating system, your laboratory can maintain the highest standards of safety and integrity.

Hazard Characterization and Essential Safety Data

Understanding the inherent risks of a compound is the first step in managing its lifecycle, including disposal. trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is classified as a hazardous substance, mandating its disposal as regulated chemical waste. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS).[1]

PropertyInformationSource(s)
CAS Number 1048962-49-7[1][2][3]
Physical Form Solid[1]
GHS Pictogram alt text [1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Key Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

These classifications require that this compound must not be disposed of via standard trash or sanitary sewer systems.[6][7] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous waste, and improper disposal can lead to significant regulatory penalties and environmental harm.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste material, ensuring personal safety is paramount. The identified hazards of skin, eye, and respiratory irritation dictate the necessary PPE.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[4]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation. All handling of waste should ideally occur within a well-ventilated area or fume hood.[4][10]

Waste Segregation and Containerization Protocol

The principle of waste segregation is crucial to prevent dangerous reactions. Mixing incompatible chemicals in a waste container can lead to gas generation, heat, or even explosions.

Step 1: Select a Dedicated Waste Container The container must be compatible with the chemical waste. For solid trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[11][12] The container must be in good condition, free of leaks or cracks.[8]

Step 2: Do Not Mix Waste Streams This waste stream should be kept separate from other chemical wastes. Specifically, avoid mixing with:

  • Strong oxidizing agents

  • Acids or bases (to prevent potential reactions with the amine hydrochloride)[4]

  • Liquid wastes, especially organic solvents

Step 3: Proper Labeling As soon as the first quantity of waste is added, the container must be labeled.[13] The label must include:

  • The words "HAZARDOUS WASTE "[8]

  • The full chemical name: "trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride "

  • The CAS Number: "1048962-49-7 "

  • An indication of the hazards (e.g., "Irritant," "Harmful")

Step 4: Storage Waste containers must be kept closed at all times except when adding waste.[12][13] Store the sealed container in a designated, secondary containment unit within a Satellite Accumulation Area (SAA). This area should be away from heat sources and general laboratory traffic.[6]

Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the procedural steps for proper disposal, ensuring compliance and safety at every stage. This process begins at the point of waste generation and concludes with its removal by a certified disposal service.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Waste Generation (Unused reagent, contaminated labware) sds Characterize Waste (Review SDS for Hazards) gen->sds Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container Select & Label Container ('Hazardous Waste', Chemical Name, CAS) ppe->container Step 3 sds->ppe Step 2 segregate Segregate Waste (Place solid waste into dedicated container) container->segregate Step 4 store Store in SAA (Closed container in secondary containment) segregate->store Step 5 pickup Schedule Waste Pickup (Contact licensed disposal vendor) store->pickup Step 6 transport Proper Manifesting & Transport (Ensures regulatory compliance) pickup->transport Step 7 dispose Final Disposal (Incineration or other approved method) transport->dispose Step 8

Caption: Disposal workflow for hazardous chemical waste.

Spill Management and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 2.

  • Contain the Spill: For a solid, prevent it from becoming airborne. This can be achieved by gently covering the spill with an inert absorbent material like sand or vermiculite.[14] Do not use water , as this may dissolve and spread the material.

  • Clean-Up: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Use spark-proof tools if there is any remote fire hazard.[15] Avoid creating dust.

  • Decontaminate: Wipe down the spill area with an appropriate cleaning agent, and dispose of all cleanup materials (gloves, wipes, absorbent) as hazardous waste in the same container.

  • Label and Dispose: Seal and label the container with all spill-contaminated materials as hazardous waste and manage it according to the protocol in Section 4.

By implementing this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security.
  • Laboratory chemical waste. Water Corporation.
  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride | 1048962-49-7. Sigma-Aldrich.
  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride. Sigma-Aldrich.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 12).
  • Hazardous Waste and Disposal. American Chemical Society.
  • TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL. Sigma-Aldrich.
  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride | 1048962-49-7. J&K Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Waste Guidelines. (2024, April 16). Health, Safety & Risk Management, University of Minnesota.
  • Material Safety Data Sheet - Hexane. (2005, October 10).
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Disposal of Chemical Waste. Safety Office, University of Cambridge.
  • Chemical Safety Data Sheet - 3-Azabicyclo[3.1.0]hexane hydrochloride. (2026, January 17). ChemicalBook.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Material Safety Data Sheet - TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL. KM Pharma Solution Private Limited.
  • ChemView - Section 2. Hazards identification.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency.
  • trans-3-oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride. Advanced ChemBlocks.

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